molecular formula C14H12FNO4S B608178 JCP678 CAS No. 82422-62-6

JCP678

Katalognummer: B608178
CAS-Nummer: 82422-62-6
Molekulargewicht: 309.31
InChI-Schlüssel: QAHGVZAFEXFLKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JCP678 (CAS 82422-62-6) is an irreversible serine hydrolase inhibitor with the molecular formula C14H12FNO4S and a molecular weight of 309.31 g/mol. This sulfonyl fluoride compound serves as a selective chemical tool for the inhibition and study of FphF (also known as FrmB), a serine hydrolase expressed by Staphylococcus aureus . Research has identified this compound as a key agent in activity-based protein profiling (ABPP), where it selectively blocks the activity of the ~28 kDa FphF enzyme at low micromolar concentrations in live bacteria . FphF is one of a group of fluorophosphonate-binding hydrolases (Fphs) in S. aureus and is implicated in bacterial carboxy ester prodrug activation pathways . Studies utilizing this compound have helped establish FphF's role in microbial physiology, making it a valuable compound for investigating staphylococcal host-pathogen interactions and for exploring potential anti-virulence strategies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

82422-62-6

Molekularformel

C14H12FNO4S

Molekulargewicht

309.31

IUPAC-Name

Benzyl (3-(fluorosulfonyl)phenyl)carbamate

InChI

InChI=1S/C14H12FNO4S/c15-21(18,19)13-8-4-7-12(9-13)16-14(17)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)

InChI-Schlüssel

QAHGVZAFEXFLKT-UHFFFAOYSA-N

SMILES

O=C(OCC1=CC=CC=C1)NC2=CC=CC(S(=O)(F)=O)=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

JCP-678;  JCP 678;  JCP678

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Primary Mechanism of Action of JCP678 in Cellular Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JCP678 is a specialized, covalent small-molecule inhibitor designed to probe serine hydrolase activity within Staphylococcus aureus.[1] Chemically characterized by a sulfonyl fluoride warhead, this compound operates via Sulfur-Fluoride Exchange (SuFEx) chemistry to irreversibly target the active site serine of FphF (also annotated as FrmB ), a critical S-formylglutathione hydrolase.

This guide details the molecular mechanism, pathway implications, and experimental validation protocols for this compound, serving as a blueprint for researchers utilizing activity-based protein profiling (ABPP) to study bacterial virulence and prodrug activation.

Part 1: Molecular Mechanism of Action

The Pharmacophore: Sulfonyl Fluoride Warhead

Unlike reversible inhibitors that rely on equilibrium binding, this compound utilizes a sulfonyl fluoride electrophile. This moiety is relatively inert to cellular nucleophiles (low background reactivity) but becomes highly reactive when positioned within the specific electrostatic environment of a serine hydrolase active site.

  • Reaction Type: Nucleophilic substitution (SuFEx).

  • Target Residue: Catalytic Serine (Ser-OH) in the enzyme active site.

  • Outcome: Formation of a stable sulfonyl-enzyme covalent adduct, permanently inactivating the enzyme.

Target Selectivity: FphF (FrmB)

This compound demonstrates high selectivity for FphF (~28 kDa), a member of the esterase D family.

  • Selectivity Window: In competitive ABPP assays, this compound inhibits FphF at low micromolar concentrations while leaving other abundant serine hydrolases (like FphB or FphE) active.

  • Structural Basis: Crystallographic studies suggest the inhibitor's scaffold complements the hydrophobic pocket of FphF, positioning the sulfur center for optimal attack by the catalytic serine.

Data Summary: Physicochemical & Inhibitory Profile
ParameterDescription
Compound ID This compound
Warhead Sulfonyl Fluoride (

)
Primary Target FphF (S. aureus) / FrmB
Mechanism Irreversible Covalent Inhibition
Binding Mode Active Site Serine Sulfonylation
IC50 / Potency Low micromolar range (

in lysate)
Application Activity-Based Protein Profiling (ABPP), Virulence attenuation

Part 2: Cellular Pathways & Physiological Impact

This compound modulates specific detoxification and metabolic pathways in S. aureus, impacting bacterial survival and drug susceptibility.

The Formaldehyde Detoxification Pathway

FphF (FrmB) is homologous to S-formylglutathione hydrolases.[2] In the bacterial cytosol, this enzyme is a gatekeeper in the detoxification of formaldehyde, a toxic byproduct of metabolism.

  • Toxic Input: Formaldehyde reacts with glutathione to form S-hydroxymethylglutathione, which oxidizes to S-formylglutathione .

  • Enzymatic Action (Target of this compound): FphF hydrolyzes S-formylglutathione into Glutathione (GSH) and Formate .

  • Inhibition Consequence: Treatment with this compound blocks this hydrolysis, potentially leading to intracellular accumulation of toxic aldehyde intermediates or depletion of free glutathione pools, thereby sensitizing the bacteria to oxidative stress.

Prodrug Bioactivation Pathway

Recent studies indicate FphF acts as a promiscuous esterase capable of activating carboxyl ester prodrugs.

  • Mechanism: Lipophilic prodrugs (e.g., POM-HEX) enter the cell via passive diffusion.

  • Activation: FphF hydrolyzes the ester masking group, releasing the active antimicrobial warhead.

  • This compound Effect: Pre-treatment with this compound inhibits FphF, preventing prodrug activation and conferring resistance to specific ester-masked antibiotics. This makes this compound a vital tool for verifying the activation mechanism of novel antimicrobials.

Part 3: Experimental Protocols (ABPP Validation)

To validate this compound target engagement, researchers should utilize a Gel-Based Competitive ABPP workflow. This protocol relies on the competition between this compound and a broad-spectrum fluorophosphonate probe (FP-TMR or FP-Biotin).

Protocol: Competitive Gel-Based ABPP in S. aureus

Reagents Required:

  • S. aureus cell culture (exponential phase).

  • Lysis Buffer: PBS, pH 7.4, 1% Triton X-100 (protease inhibitor-free).

  • Inhibitor: this compound (10 mM stock in DMSO).

  • Probe: FP-TMR (Fluorophosphonate-Tetramethylrhodamine, 100 µM stock).

Step-by-Step Workflow:

  • Lysate Preparation:

    • Harvest bacteria by centrifugation (5,000 x g, 10 min).

    • Resuspend in Lysis Buffer and disrupt cells (bead beating or sonication).

    • Clarify lysate by centrifugation (15,000 x g, 20 min) and normalize protein concentration to 1 mg/mL.

  • Inhibitor Incubation (Competition Step):

    • Aliquot 50 µL of proteome into reaction tubes.

    • Add this compound at varying concentrations (e.g., 0.1, 1, 10, 50 µM). Include a DMSO-only vehicle control.

    • Incubate for 30 minutes at 37°C . Note: This allows the covalent reaction to reach completion.

  • Probe Labeling:

    • Add FP-TMR to all samples (final concentration 2 µM).

    • Incubate for 30 minutes at 37°C in the dark.

    • Mechanism:[3] FP-TMR will label any active serine hydrolases that were not inhibited by this compound.

  • Quenching & Denaturation:

    • Add 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Readout:

    • Resolve proteins on a 10% SDS-PAGE gel.

    • Scan gel using a fluorescence scanner (excitation ~532 nm).

    • Analysis: Disappearance of the ~28 kDa fluorescent band indicates successful target engagement by this compound.

Part 4: Pathway Visualization

This compound Experimental Logic (ABPP)

This diagram illustrates the logic of the competitive profiling assay used to confirm this compound specificity.

ABPP_Workflow Lysate S. aureus Lysate (Active Serine Hydrolases) This compound Add this compound (Inhibitor) Lysate->this compound Incubation 30 min Incubation (Covalent Binding) This compound->Incubation Blocked FphF Active Site BLOCKED Incubation->Blocked Specific Inhibition Open Other Hydrolases OPEN Incubation->Open No Inhibition Probe Add FP-TMR Probe (Fluorescent) Blocked->Probe Open->Probe Gel SDS-PAGE & Scanning Probe->Gel Result Loss of ~28kDa Band (Target ID) Gel->Result Quantify Fluorescence

Caption: Workflow for validating this compound target engagement via competitive Activity-Based Protein Profiling.

Cellular Mechanism: Detoxification & Prodrug Activation

This diagram maps the dual role of the FphF target in bacterial physiology and how this compound intercepts these pathways.

FphF_Pathway cluster_Detox Pathway A: Formaldehyde Detoxification cluster_Prodrug Pathway B: Prodrug Bioactivation This compound This compound (Sulfonyl Fluoride) FphF Target Enzyme: FphF / FrmB (Serine Hydrolase) This compound->FphF Irreversible Inhibition GSH Glutathione + Formate (Safe) This compound->GSH Blocks Detox ActiveDrug Active Antibiotic (Enolase Inhibitor) This compound->ActiveDrug Prevents Activation FphF->GSH Hydrolysis FphF->ActiveDrug Activation S_Formyl S-Formylglutathione (Toxic Intermediate) S_Formyl->FphF Substrate Prodrug Ester Prodrug (e.g., POM-HEX) Prodrug->FphF Substrate

Caption: this compound inhibits FphF, blocking both formaldehyde detoxification and ester-prodrug bioactivation.[2][4]

References

  • Lentz, C. S., et al. (2018).[4] Identification of a S. aureus virulence factor by activity-based protein profiling (ABPP).[5] Nature Chemical Biology. [Link]

  • Fellner, M., et al. (2020).[5] Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus. ACS Chemical Biology. [Link]

  • Mikati, A. J., et al. (2020).[5] Structure-guided microbial targeting of antistaphylococcal prodrugs. Cell Chemical Biology. [Link]

Sources

JCP678 molecular structure and chemical properties analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Molecular and Chemical Characterization of JCP678, a Novel JAK2 Inhibitor

Foreword: This document provides a comprehensive technical overview of the analytical and experimental framework for characterizing a novel therapeutic candidate. The molecule, this compound, is a hypothetical compound developed for illustrative purposes to represent a best-practice approach to early-stage drug discovery. The data, protocols, and analyses presented herein are based on established scientific methodologies and are intended to guide researchers and drug development professionals.

Introduction: The Therapeutic Rationale for this compound

The Janus kinase (JAK) family of enzymes, particularly JAK2, is a cornerstone of cytokine signaling, regulating processes like cell growth, division, and immune responses.[1][2] Dysregulation of the JAK/STAT signaling pathway is a known driver of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[2][3] this compound is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of JAK2, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] This guide details the rigorous scientific process used to elucidate the molecular structure of this compound and characterize its chemical properties, which are fundamental to its development as a potential therapeutic agent.

Part 1: Molecular Structure Elucidation

Confirming the precise molecular structure of a new chemical entity is a critical first step in drug development. A combination of orthogonal analytical techniques was employed to ensure an unambiguous structural assignment for this compound.[5][6]

1.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was utilized to determine the exact mass of this compound, which is essential for confirming its elemental composition.[7][8]

  • Method: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer.

  • Result: The analysis yielded a monoisotopic mass that corresponded to the predicted elemental formula of C₂₂H₂₅N₇O₂ with high accuracy, confirming the molecular weight.

  • Tandem MS (MS/MS): Fragmentation analysis was performed to provide insights into the connectivity of the molecule's structural components, corroborating the proposed structure.[6][8]

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of small molecules in solution.[5] A suite of 1D and 2D NMR experiments was conducted to establish the atomic connectivity and stereochemistry of this compound.

  • ¹H NMR: Provided information on the number and chemical environment of hydrogen atoms.

  • ¹³C NMR: Determined the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments were crucial for establishing the bonding network between adjacent protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the definitive assembly of the molecular scaffold.

1.3. Overall Workflow for Structural Elucidation

The workflow ensures a rigorous and multi-faceted approach to confirming the identity of the synthesized compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis Synthesis Chemical Synthesis of this compound Purification HPLC Purification Synthesis->Purification HRMS High-Resolution MS (Elemental Composition) Purification->HRMS NMR 1D & 2D NMR (Atom Connectivity) Purification->NMR MSMS Tandem MS (Fragmentation Pattern) HRMS->MSMS Confirmation Structure Confirmed? HRMS->Confirmation NMR->Confirmation MSMS->Confirmation

Caption: Workflow for this compound structural verification.

Part 2: Physicochemical Properties Analysis

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic success.[9][10] A molecule's size, lipophilicity, and solubility must be carefully balanced to ensure it can reach its target in the body and have a favorable safety profile.[11][12]

2.1. Lipophilicity (LogP/LogD)

Lipophilicity describes a compound's affinity for a lipid-rich (non-polar) environment versus an aqueous (polar) one.[13][14] It is a key factor influencing membrane permeability and metabolic clearance.[15]

  • Method: The shake-flask method using an n-octanol/water system is the gold standard for LogP determination.[16] For this compound, the distribution coefficient (LogD) at a physiological pH of 7.4 was also measured, as it accounts for both ionized and non-ionized forms of the molecule.

  • Rationale: A LogD₇.₄ value in the optimal range (typically 1-3) is associated with a good balance of solubility and permeability, reducing the risk of poor absorption or high toxicity.[15]

2.2. Aqueous Solubility

Adequate solubility is essential for a drug to be absorbed from the gastrointestinal tract (for oral administration) and to remain in solution in plasma.

  • Method: Thermodynamic solubility was assessed using the shake-flask method, where an excess of the compound is equilibrated in a buffered aqueous solution, and the concentration of the dissolved compound is measured by HPLC.

  • Rationale: Poor solubility can be a major hurdle in drug development, leading to low bioavailability and formulation challenges.

2.3. Summary of Physicochemical Properties

The key physicochemical properties of this compound are summarized below, demonstrating a profile consistent with contemporary oral drug candidates.[11]

PropertyMethodResultDesired Range
Molecular Weight (MW) HRMS419.5 g/mol < 500 g/mol
Lipophilicity (cLogP) Calculation2.81 - 3
Distribution (LogD at pH 7.4) Shake-Flask2.51 - 3
Aqueous Solubility (pH 7.4) Thermodynamic75 µg/mL> 50 µg/mL
Hydrogen Bond Donors Calculation2≤ 5
Hydrogen Bond Acceptors Calculation7≤ 10

Part 3: In Vitro Pharmacological Characterization

The goal of in vitro profiling is to quantify the potency of this compound against its intended target (JAK2), assess its selectivity against other kinases, and confirm its mechanism of action in a cellular context.

3.1. Biochemical Assay: Measuring Direct Enzyme Inhibition

Biochemical assays measure the direct interaction between the inhibitor and the isolated enzyme, providing a pure measure of potency (IC₅₀).[17]

  • Experimental Protocol: ADP-Glo™ Kinase Assay

    • Reagents: Recombinant human JAK2 enzyme, a suitable peptide substrate, ATP, and the ADP-Glo™ detection reagents.

    • Procedure: a. A serial dilution of this compound is prepared in a 384-well plate. b. JAK2 enzyme and substrate are added to each well and incubated briefly. c. The kinase reaction is initiated by adding a concentration of ATP near its Km value. The reaction proceeds for 1 hour at room temperature.[18] d. ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. e. Kinase Detection Reagent is added to convert the ADP produced into a luminescent signal. f. Luminescence is read on a plate reader. The signal is proportional to the amount of ADP produced and thus to JAK2 activity.[18]

    • Data Analysis: The data are normalized to controls (0% and 100% inhibition) and the IC₅₀ value is calculated using a four-parameter logistic curve fit.

  • Result: this compound demonstrated potent, single-digit nanomolar inhibition of the JAK2 enzyme.

3.2. Cell-Based Assay: Target Engagement and Downstream Signaling

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target in its native physiological environment.[19][20][21]

  • Experimental Protocol: Western Blot for Phospho-STAT3 (p-STAT3)

    • Cell Culture: A human cell line expressing the JAK2/STAT3 pathway (e.g., HEL 92.1.7) is cultured.

    • Treatment: Cells are treated with a serial dilution of this compound for 2 hours before being stimulated with a cytokine like IL-6 to activate the JAK-STAT pathway.[1]

    • Lysis: Cells are harvested and lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[22][23]

    • Electrophoresis & Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.[23]

    • Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[24] It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3). A separate blot is run for total STAT3 as a loading control.[25]

    • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: The intensity of the p-STAT3 band is quantified and normalized to the total STAT3 band for each concentration of this compound.

  • Result: this compound showed a dose-dependent reduction in STAT3 phosphorylation, confirming its mechanism of action on the JAK-STAT signaling pathway.

3.3. JAK-STAT Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical JAK-STAT pathway and the specific inhibitory action of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK2 Inhibition Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 6. Gene Activation

Caption: this compound inhibits JAK2-mediated phosphorylation of STAT3.

Conclusion and Future Directions

The comprehensive analysis of this compound confirms its molecular structure and reveals a promising profile of physicochemical properties suitable for a potential oral therapeutic. In vitro pharmacological studies demonstrate that this compound is a potent inhibitor of JAK2 that effectively blocks the downstream JAK-STAT signaling cascade in a cellular context. These foundational data establish this compound as a high-quality lead compound. The subsequent stages of development will focus on comprehensive selectivity profiling, in vivo pharmacokinetic and pharmacodynamic studies, and formal safety and toxicology assessments to further evaluate its therapeutic potential.

References

  • JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1433-1449. [Link]

  • Luo, W., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 14, 1115333. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved February 22, 2026, from [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved February 22, 2026, from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653-1655. [Link]

  • Ghose, A. K., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Chemical Information and Modeling, 55(2), 235-248. [Link]

  • Jak-Stat Signaling Pathway. (n.d.). Sino Biological. Retrieved February 22, 2026, from [Link]

  • In vitro NLK Kinase Assay. (2017). Bio-protocol, 7(18), e2545. [Link]

  • PKC-θ in vitro Kinase Activity Assay. (2016). Bio-protocol, 6(20), e1973. [Link]

  • Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab, UC Davis. Retrieved February 22, 2026, from [Link]

  • Arslan, J. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Bio-Techne. Retrieved February 22, 2026, from [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved February 22, 2026, from [Link]

  • Lipophilicity & Solubility. (n.d.). Creative Bioarray. Retrieved February 22, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved February 22, 2026, from [Link]

  • Camp, D., Garavelas, A., & Campitelli, M. (2015). An Analysis of Physicochemical Properties for Drugs of Natural Origin. Journal of Natural Products, 78(6), 1438-1447. [Link]

  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(5), 874-883. [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. Retrieved February 22, 2026, from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. [Link]

  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(5), 874-883. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1493-1510. [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. (2023, September 21). LCGC International. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved February 22, 2026, from [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]

  • Ciura, K., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 112, 1-19. [Link]

  • Lipophilicity. (n.d.). Creative Biolabs. Retrieved February 22, 2026, from [Link]

  • Mechanism of action of clinically approved adjuvants. (2009, February 24). PubMed. [Link]

  • Palmitoyl Tetrapeptide-7. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

Sources

Technical Assessment: Thermodynamic & Kinetic Binding Profile of JCP678

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

JCP678 is a specialized sulfonyl fluoride covalent inhibitor identified through Activity-Based Protein Profiling (ABPP). Unlike reversible ligands where thermodynamic equilibrium (


) is the sole determinant of occupancy, this compound operates via a two-step mechanism targeting the serine hydrolase FphF  (also annotated as FrmB ) in Staphylococcus aureus.

The compound is critical for researchers investigating bacterial virulence factors and prodrug activation mechanisms. Because this compound contains a reactive sulfonyl fluoride warhead, its "binding affinity" must be evaluated as a function of both initial non-covalent affinity (


) and the rate of covalent inactivation (

).
Key Molecular Characteristics
ParameterDescription
Compound Class Sulfonyl Fluoride (Covalent Electrophile)
Primary Target FphF (FrmB) - S. aureus Serine Hydrolase (~28-29 kDa)
Mechanism Nucleophilic attack by active site Serine onto the Sulfonyl Fluoride
Binding Type Irreversible (Covalent)
Selectivity High selectivity for FphF over other S. aureus hydrolases (e.g., FphB)

Thermodynamic vs. Kinetic Binding Framework

To accurately characterize this compound, one must move beyond simple equilibrium thermodynamics. Standard


 values for covalent inhibitors are time-dependent and therefore insufficient for rigorous biophysical characterization.
The Two-Step Binding Mechanism

The interaction follows the kinetic scheme for irreversible inhibition:



Where:

  • 
     : The non-covalent encounter complex (governed by thermodynamics).
    
  • 
     : The final covalent adduct.
    
  • 
     : The dissociation constant of the initial complex (
    
    
    
    ).
  • 
     : The rate constant of bond formation.
    

Expert Insight: For this compound, the most relevant metric is the efficiency ratio (


). A low 

indicates high affinity for the binding pocket (thermodynamic recognition), while a high

indicates rapid warhead reactivity.
Mechanism Visualization

The following diagram illustrates the transition from thermodynamic recognition to kinetic inactivation.

JCP678_Mechanism Enzyme Free FphF (Target) Complex E·I Complex (Reversible) Enzyme->Complex Recognition (Ki) Inhibitor This compound (Ligand) Inhibitor->Complex Recognition (Ki) Adduct E-I Adduct (Covalent/Irreversible) Complex->Adduct SuFEx Reaction (kinact) Adduct->Complex Negligible koff

Caption: Kinetic pathway of this compound. Initial thermodynamic binding (yellow) precedes the irreversible sulfonyl fluoride exchange (SuFEx) reaction (green).

Experimental Protocols for Binding Assessment

Trustworthy data for this compound requires assays that can distinguish between specific covalent labeling and non-specific background. The following protocols are the industry standard for validating this compound.

Protocol A: Competitive Gel-Based ABPP

This is the primary method used to determine the


 and selectivity profile of this compound in complex proteomes (e.g., S. aureus lysates).

Principle: this compound competes with a broad-spectrum fluorophosphonate probe (FP-TMR) for the active site serine. Loss of fluorescence at 29 kDa indicates binding.

Workflow Steps:

  • Lysate Preparation: Harvest S. aureus (e.g., strain Newman or USA300) in exponential phase. Lyse by bead beating in PBS. Adjust protein concentration to 1 mg/mL.

  • Inhibitor Incubation:

    • Aliquot lysate (50 µL per condition).

    • Add this compound at varying concentrations (e.g., 0.1 µM to 100 µM).

    • Include a DMSO vehicle control.[1]

    • Crucial Step: Incubate for 30 minutes at 37°C. (Time is critical for covalent drugs).

  • Probe Labeling:

    • Add FP-TMR (Fluorophosphonate-tetramethylrhodamine) to a final concentration of 2 µM.

    • Incubate for 30 minutes at 37°C.

  • Quenching & Denaturation: Add 4x SDS-PAGE loading buffer and boil for 5 minutes at 95°C.

  • Readout:

    • Resolve on 12% SDS-PAGE gel.

    • Scan using a fluorescent gel scanner (excitation ~532 nm).

    • Quantification: Integrate the band intensity at ~29 kDa relative to the DMSO control.

Protocol B: Intact Protein Mass Spectrometry

To validate the stoichiometry (1:1 binding) and confirm the covalent adduct.

  • Protein Purification: Express and purify Recombinant FphF-His6.

  • Reaction: Incubate 5 µM purified FphF with 50 µM this compound for 1 hour.

  • Analysis: Inject onto an LC-MS (Q-TOF or Orbitrap).

  • Validation Criteria: Look for a mass shift of +196 Da (approximate mass of the sulfonyl moiety minus fluoride leaving group) relative to the apo-protein.

Data Interpretation & Reference Values

When analyzing this compound data, reference the following established profiles. Note that "Thermodynamic Affinity" in this context is effectively the concentration required to outcompete the probe in a fixed time window.

Comparative Binding Data (S. aureus Lysates)
Target ProteinMolecular WeightThis compound SelectivityJCP251 Selectivity
FphF (FrmB) ~28-29 kDa High (

)
Low / No Binding
FphB~36 kDaLow / No BindingHigh (Nanomolar)
FphE~30 kDaNo BindingNo Binding

Interpretation Logic:

  • True Positive: A dose-dependent disappearance of the 29 kDa fluorescent band in the ABPP gel.

  • False Negative: If the incubation time is too short (<10 min), this compound may not fully react, leading to an artificially high

    
    .
    
  • Thermodynamic Insight: The high selectivity for FphF over FphB (which is structurally similar) suggests that the non-covalent binding pocket of FphF has specific steric or electrostatic features that recognize the this compound scaffold before the covalent reaction occurs.

ABPP Workflow Visualization

ABPP_Workflow Step1 S. aureus Lysate (Contains FphF) Step2 Add this compound (30 min incubation) Step1->Step2 Split Step2->Split Step3_Blocked Active Site Blocked (Covalent Adduct) Split->Step3_Blocked Specific Binding Step3_Open Active Site Open (No Inhibitor) Split->Step3_Open Off-Target/Control Step4 Add FP-TMR Probe (Fluorescent) Step3_Blocked->Step4 Step3_Open->Step4 Result_Neg No Fluorescence (Target Engagement) Step4->Result_Neg Probe cannot bind Result_Pos High Fluorescence (No Binding) Step4->Result_Pos Probe binds active site

Caption: Competitive ABPP workflow. This compound binding prevents subsequent labeling by the fluorescent FP-TMR probe.[2]

References

  • Lentz, C. S., et al. (2018). "Identification of a S. aureus virulence factor by activity-based protein profiling."[3] Nature Chemical Biology.[1]

    • Significance: Primary discovery of this compound and its target FphF.[1][2][4][5]

  • Lentz, C. S., et al. (2020). "Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus." ACS Chemical Biology.

    • Significance: Structural characterization and substrate profiling of the FphF-JCP678 interaction.[1][2][4]

  • Mikati, A. J., et al. (2020). "Drug activation by an uncharacterized S. aureus hydrolase." Cell Chemical Biology.

    • Significance: Validates FphF (FrmB) as a prodrug-activating enzyme inhibited by sulfonyl fluorides.[5]

Sources

JCP678: Chemical Modulation of Staphylococcus aureus Serine Hydrolase Signaling

[1][2][3][4]

Executive Summary

This compound is a highly selective, covalent small-molecule inhibitor designed to modulate specific serine hydrolase pathways in Staphylococcus aureus.[1][2][3][4] Chemically characterized by a sulfonyl fluoride warhead, this compound operates via Sulfur-Fluoride Exchange (SuFEx) chemistry to irreversibly modify the active site serine of its primary target, FphF (Fluorophosphonate-binding hydrolase F), also annotated as FrmB (S-formylglutathione hydrolase).

While often categorized as a metabolic inhibitor, this compound plays a critical role in metabolic-signaling coupling . By ablating the esterase activity of FphF, this compound alters the intracellular and membrane-associated lipid pool, thereby modulating downstream virulence phenotypes, biofilm maintenance signals, and the activation of ester-masked prodrugs. This guide details the mechanism, signaling implications, and validation protocols for this compound.

Chemical Biology & Mechanism of Action[1][2][7]

The Sulfonyl Fluoride Warhead

Unlike traditional phosphorylation-based probes, this compound utilizes a sulfonyl fluoride electrophile.[5] This group is relatively inert to physiological nucleophiles (low background reactivity) but reacts specifically with the privileged serine residue within the catalytic triad of the target hydrolase.

  • Reaction Type: Nucleophilic substitution (SuFEx).

  • Selectivity: High specificity for FphF (~28 kDa) over other S. aureus serine hydrolases (e.g., FphB, FphE).

  • Stability: Stable in aqueous buffer; activates only within the structured environment of the enzyme active site.

Target Engagement: FphF/FrmB

The primary target, FphF, is an

3promiscuous esterase

Mechanistic Insight: The inhibition of FphF by this compound is not merely metabolic blockage; it acts as a "signal break." By preventing the hydrolysis of specific lipid esters, this compound disrupts the supply of fatty acid signals required for membrane remodeling and potentially quorum-sensing intermediates.

Signal Transduction Modulation

In bacterial systems, "signal transduction" is frequently driven by small-molecule diffusable signals (autoinducers) and metabolic state sensors. This compound modulates these pathways through two distinct mechanisms:

Lipid-Mediated Virulence Signaling

FphF resides at the interface of lipid metabolism and virulence regulation.

  • Substrate Accumulation: this compound treatment leads to the accumulation of unhydrolyzed lipid esters.

  • Membrane Composition: Altered lipid processing impacts the bacterial cell envelope, a critical scaffold for Two-Component Systems (TCS) like SaeRS .

  • Biofilm Modulation: Disruption of FphF activity has been linked to altered biofilm stability, suggesting the enzyme processes signals (or signal precursors) necessary for the biofilm matrix lifecycle.

Prodrug Activation Signaling (The "Trojan Horse" Pathway)

This compound has been instrumental in defining the "activation signaling" of pivaloyloxymethyl (POM) prodrugs.

  • The Signal: Entry of a POM-masked antibiotic (e.g., POM-HEX).[6][5][7]

  • The Transducer: FphF (FrmB) acts as the first signaling node, hydrolyzing the POM moiety.

  • The Modulation: Pre-treatment with this compound blocks this activation step, rendering the bacterium resistant to the prodrug. This confirms FphF as the gatekeeper enzyme for this synthetic signaling axis.

Pathway Visualization

The following diagram illustrates the dual role of FphF in endogenous lipid signaling and exogenous prodrug activation, and how this compound arrests these flows.

JCP678_Signalingcluster_endogenousEndogenous Virulence Signalingcluster_exogenousExogenous Prodrug ActivationThis compoundThis compound(Sulfonyl Fluoride Inhibitor)FphFTarget Node: FphF/FrmB(Serine Hydrolase)This compound->FphFIrreversible Inhibition(Covalent Modification)FreeFattyAcidsFree Fatty Acids(Membrane/Biofilm Signals)FphF->FreeFattyAcidsHydrolysisActive_DrugActive Antibiotic(Cell Death Signal)FphF->Active_DrugBioactivationLipidEstersLipid/Metabolic Esters(Signal Precursors)LipidEsters->FphFSubstrate BindingVirulenceVirulence & BiofilmPhenotypesFreeFattyAcids->VirulenceSignal TransductionPOM_DrugPOM-Masked Prodrug(Inactive Signal)POM_Drug->FphFSubstrate Binding

Caption: this compound covalently inhibits FphF, blocking both endogenous lipid signaling required for virulence and the bioactivation of synthetic prodrugs.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol validates this compound target engagement by assessing its ability to block the binding of a broad-spectrum fluorophosphonate probe (FP-TMR).

Objective: Confirm this compound selectivity and potency against FphF in live S. aureus.

ParameterSpecification
Cell Line S. aureus (Strain Newman or USA300)
Growth Phase Exponential (OD₆₀₀ = 0.5–0.8) or Stationary
Inhibitor This compound (Stock: 10 mM in DMSO)
Probe FP-TMR (Fluorophosphonate-tetramethylrhodamine)
Detection SDS-PAGE + In-gel Fluorescence Scanning

Step-by-Step Methodology:

  • Culture Preparation: Grow S. aureus in Tryptic Soy Broth (TSB) to the desired optical density.

  • Inhibitor Treatment (Competition):

    • Aliquot 50 µL of bacterial culture into reaction tubes.

    • Add this compound at varying concentrations (e.g., 0.1, 1, 10, 50 µM).

    • Include a DMSO-only vehicle control.

    • Incubate for 30 minutes at 37°C with agitation. Rationale: Allows the sulfonyl fluoride to covalently modify the active site serine.

  • Probe Labeling:

    • Add FP-TMR to all samples (Final concentration: 2 µM).

    • Incubate for 30 minutes at 37°C in the dark. Rationale: FP-TMR labels all remaining active serine hydrolases. If this compound bound FphF, FP-TMR cannot bind.[4]

  • Lysis & Denaturation:

    • Add 4x SDS-PAGE loading buffer and boil samples for 5 minutes at 95°C.

    • Note: For S. aureus, mechanical disruption (bead beating) or lysostaphin treatment may be required prior to boiling to ensure full lysis.

  • Visualization:

    • Resolve proteins on a 10% SDS-PAGE gel.

    • Scan using a fluorescence scanner (excitation ~532 nm).

    • Result: A specific loss of the ~28 kDa band (FphF) in this compound-treated lanes indicates successful target engagement.

Gel-Based ABPP Workflow Diagram

ABPP_WorkflowStep11. Live S. aureusCultureStep22. Add this compound(30 min, 37°C)Step1->Step2Step33. Add FP-TMR Probe(30 min, Dark)Step2->Step3Step44. Cell Lysis &DenaturationStep3->Step4Step55. SDS-PAGE &Fluorescence ScanStep4->Step5ResultReadout:Loss of ~28kDa Band= Target EngagementStep5->Result

Caption: Workflow for validating this compound target engagement via competitive Activity-Based Protein Profiling.

Quantitative Data Summary

The following data summarizes the potency and selectivity profile of this compound as established in reference literature.

Target EnzymeMolecular WeightThis compound IC₅₀ (Est.)Selectivity Note
FphF (FrmB) ~28 kDa < 1 µM Primary Target
FphB~36 kDa> 50 µMNo inhibition observed
FphE~30 kDa> 50 µMNo inhibition observed
ClpP~22 kDa> 50 µMNo inhibition observed

Data derived from competitive ABPP gel densitometry (Lentz et al., 2018).

References

  • Lentz, C. S., et al. (2018). "Identification of a S. aureus virulence factor by activity-based protein profiling." Nature Chemical Biology, 14, 609–617. [Link]

  • Fellner, M., et al. (2020). "Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus." ACS Infectious Diseases, 6(11), 2771–2782. [Link][7]

  • Mikati, T. P., et al. (2020). "Staphylococcus esterases GloB and FrmB facilitate the activation of POM-prodrugs."[6][8][7] eLife, 9, e57322. [Link]

current literature review of JCP678 biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Review: JCP678 – A Covalent Probe for Staphylococcus aureus Serine Hydrolase FphF [1]

Executive Summary

This compound is a specialized, covalent small-molecule inhibitor designed to target FphF (also annotated as FrmB), a serine hydrolase expressed by Staphylococcus aureus. Discovered through Activity-Based Protein Profiling (ABPP) , this compound utilizes a sulfonyl fluoride electrophile to irreversibly modify the catalytic serine residue of the target enzyme.

This guide details the biological activity of this compound, its mechanism of action, and the experimental protocols required to use it as a validation probe in chemoproteomic workflows. It serves as a critical reference for researchers investigating bacterial virulence factors, biofilm maintenance, and serine hydrolase drug targets.

Biological Target: FphF (FrmB)

The primary biological target of this compound is FphF (Fluorophosphonate-binding hydrolase F), a ~28 kDa enzyme belonging to the


-hydrolase superfamily.
  • Physiological Role: FphF exhibits promiscuous esterase activity with a preference for short-chain lipid esters (C2–C7). While originally annotated as an S-formylglutathione hydrolase (FrmB) involved in formaldehyde detoxification, structural and biochemical studies suggest it functions primarily as a lipase/esterase within the biofilm matrix.

  • Virulence Context: FphF is part of a family of ten serine hydrolases (FphA–J) that are upregulated during biofilm-promoting growth conditions, making them attractive targets for anti-virulence therapies.

Mechanism of Action (MoA)

This compound functions as a covalent suicide inhibitor . Its efficacy relies on the specific reactivity of the sulfonyl fluoride group within the enzyme's active site.

Chemical Mechanism: Sulfonyl Fluoride Exchange

The mechanism follows a nucleophilic substitution pathway distinct from traditional sulfonyl chlorides.

  • Recognition: The scaffold of this compound binds to the substrate-binding pocket of FphF.

  • Nucleophilic Attack: The catalytic Serine hydroxyl group (activated by the His-Asp catalytic triad) attacks the sulfur atom of the sulfonyl fluoride warhead.

  • Fluoride Displacement: Fluoride acts as a leaving group.

  • Irreversible Adduct: A stable sulfonyl-enzyme covalent bond is formed, permanently inactivating the enzyme.

Expert Insight: Sulfonyl fluorides are preferred over sulfonyl chlorides in biological probes because they are thermodynamically stable and resistant to reduction, yet highly reactive toward the specific environment of a serine hydrolase active site (SuFEx chemistry).

Experimental Protocol: ABPP Competitive Labeling

A self-validating workflow to confirm target engagement.

This protocol uses this compound to compete with a broad-spectrum reporter probe (FP-TMR) for the active site of FphF. If this compound successfully binds FphF, the fluorescent probe cannot bind, resulting in the disappearance of the specific protein band on a gel.

Reagents Required
  • Bacterial Lysate: S. aureus (e.g., Newman or JE2 strains) grown to stationary phase/biofilm conditions.

  • Inhibitor: this compound (10 mM stock in DMSO).

  • Probe: FP-TMR (Fluorophosphonate-Tetramethylrhodamine, 1 µM final).

  • Buffer: PBS or Tris-HCl, pH 7.4.

Step-by-Step Workflow
  • Lysate Preparation:

    • Harvest S. aureus pellets and lyse via bead beating in PBS.

    • Clarify lysate by centrifugation (16,000 x g, 15 min, 4°C).

    • Normalize protein concentration to 1 mg/mL.

  • Inhibitor Pre-treatment (The Variable):

    • Aliquot 50 µL of lysate into reaction tubes.

    • Add this compound at varying concentrations (e.g., 0.1, 1, 10, 50 µM).

    • Include a Vehicle Control (DMSO only).

    • Incubate for 30 minutes at 37°C to allow covalent bond formation.

  • Probe Labeling (The Reporter):

    • Add FP-TMR to all samples (final concentration: 1 µM).

    • Incubate for 30 minutes at 37°C in the dark.

    • Note: FP-TMR will label all active serine hydrolases except those blocked by this compound.

  • Quenching & Denaturation:

    • Add 4x SDS-PAGE loading buffer (with reducing agent).

    • Boil samples at 95°C for 5 minutes.

  • Readout:

    • Resolve proteins on a 12% SDS-PAGE gel.

    • Scan gel using a fluorescence scanner (Rhodamine channel).

Data Interpretation
ObservationInterpretation
Vehicle Control Strong fluorescent band at ~28 kDa (Active FphF).
This compound Treated Disappearance or reduction of the ~28 kDa band.
Other Bands Should remain unchanged (demonstrates selectivity).

Visualization of Workflows & Mechanisms

Figure 1: ABPP Competitive Labeling Workflow

This diagram illustrates the logic of the target validation experiment.

ABPP_Workflow cluster_Treatment Step 1: Inhibitor Treatment cluster_Labeling Step 2: Probe Labeling cluster_Readout Step 3: SDS-PAGE Readout Lysate S. aureus Lysate (Contains Active FphF) Control Vehicle (DMSO) Lysate->Control This compound This compound (Inhibitor) Lysate->this compound Probe Add FP-TMR (Broad Spectrum Probe) Control->Probe This compound->Probe Result_Control Band Visible (FphF Active) Probe->Result_Control DMSO Arm Result_Inhibitor Band Absent (FphF Blocked) Probe->Result_Inhibitor This compound Arm

Caption: Logical flow of the Competitive ABPP assay. This compound pretreatment prevents FP-TMR binding, resulting in signal loss.[2]

Figure 2: Sulfonyl Fluoride Inhibition Mechanism

This diagram details the covalent reaction at the molecular level.

MoA_Mechanism Enzyme FphF Active Site (Ser-OH Nucleophile) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor This compound (R-SO2-F) Inhibitor->Complex TS Transition State (Sulfur Attack) Complex->TS Nucleophilic Attack Product Inhibited Enzyme (Enz-Ser-SO2-R) TS->Product Covalent Bond Formation Leaving Fluoride Ion (F-) TS->Leaving Elimination

Caption: Mechanism of this compound. The catalytic Serine attacks the Sulfonyl Fluoride, displacing Fluoride to form a stable adduct.

Data Summary: Potency & Selectivity

The following data summarizes the performance of this compound as reported in primary literature (Lentz et al., 2018; Fellner et al., 2020).

ParameterValue / DescriptionSource
Target S. aureus FphF (FrmB)[1, 2]
Molecular Weight (Target) ~28 kDa[1]
IC50 (Apparent) Low Micromolar range (< 10 µM)[1]
Selectivity Highly selective for FphF over FphB (~36 kDa) and other serine hydrolases in S. aureus lysate.[1]
Binding Mode Covalent modification of Active Site Serine.[2]
Crystal Structure Validated via X-ray crystallography of FphF (PDB ID: 6ZHD/6VHD context).[2]

References

  • Lentz, C. S. et al. (2018).[1][2][3][4][5] "Identification of a S. aureus virulence factor by activity-based protein profiling (ABPP)." Nature Chemical Biology, 14, 609–617.[4] [4]

  • Fellner, M. et al. (2020).[1][4][5] "Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus." ACS Chemical Biology, 15(11), 3036–3047.

  • Chen, L. et al. (2019).[2][6] "Fluorescent Triazole Urea Activity-Based Probes for the Single-Cell Phenotypic Characterization of Staphylococcus aureus." Angewandte Chemie International Edition, 58(17), 5643–5647.[6]

Sources

Methodological & Application

Application Note: Optimal Solvents for JCP678 Reconstitution and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JCP678 is a potent, selective, covalent inhibitor of the Staphylococcus aureus serine hydrolase FphF (Fluorophosphonate-binding hydrolase F). Structurally characterized as a sulfonyl fluoride, this compound functions by irreversibly modifying the active site serine of the target enzyme. Due to its electrophilic "warhead," this compound requires strict adherence to anhydrous reconstitution protocols to prevent premature hydrolysis and loss of potency. This guide outlines the validated protocols for the solubilization, storage, and experimental application of this compound to ensure maximum biological activity.

Chemical Profile & Mechanism

Understanding the chemical nature of this compound is prerequisite to proper handling.

  • Compound Class: Sulfonyl Fluoride (electrophilic small molecule).

  • Target: S. aureus FphF (~28 kDa).[1][2]

  • Mechanism of Action: Nucleophilic attack by the catalytic serine (Ser121) on the sulfonyl fluoride sulfur atom, resulting in the release of fluoride and the formation of a stable sulfonyl-enzyme covalent adduct.

  • Key Stability Risk: Hydrolysis. While sulfonyl fluorides are more stable than sulfonyl chlorides, they remain susceptible to hydrolysis in aqueous buffers, particularly at elevated pH or temperature.

Mechanism of Action Visualization

JCP678_Mechanism This compound This compound (Sulfonyl Fluoride) Complex Transition State This compound->Complex Binding FphF FphF Enzyme (Active Serine Nucleophile) FphF->Complex Nucleophilic Attack Inhibited Covalently Inhibited FphF (Sulfonyl-Serine Adduct) Complex->Inhibited Covalent Bond Formation Fluoride Fluoride Ion (Leaving Group) Complex->Fluoride Elimination

Figure 1: Mechanism of covalent inhibition of FphF by this compound.

Reconstitution Protocol

Solvent Selection

The only recommended solvent for stock preparation is Anhydrous Dimethyl Sulfoxide (DMSO) .

  • Why DMSO? this compound is a hydrophobic small molecule with limited solubility in water. DMSO ensures complete solubilization.

  • Why Anhydrous? Water content in standard grade DMSO can initiate slow hydrolysis of the sulfonyl fluoride warhead during storage.

  • Alternative: Anhydrous DMF (Dimethylformamide) is acceptable but less biocompatible for downstream cellular assays. Avoid Ethanol or Methanol , as primary alcohols can theoretically react with the electrophile over long periods or interfere with enzyme kinetics.

Stock Solution Preparation (Standard: 10 mM)

Materials:

  • This compound solid (Lyophilized powder).

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vortex mixer.

  • Amber glass vials or opaque polypropylene tubes (to protect from light).

Procedure:

  • Centrifuge: Briefly spin down the vial containing this compound solid (5,000 x g, 30 sec) to ensure all powder is at the bottom.

  • Calculate: Determine the volume of DMSO required for a 10 mM stock.

    • Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] × 100,000.

    • Note: Refer to the specific Certificate of Analysis (CoA) for the exact Molecular Weight of your batch.

  • Solubilize: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Mix: Vortex vigorously for 30–60 seconds. Inspect visually to ensure no particulates remain.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.

Storage & Stability

ParameterRecommendationCritical Notes
Temperature -80°C (Preferred)-20°C is acceptable for short-term (<1 month).
State Liquid (in DMSO)Do not store in aqueous buffer.
Container Amber / OpaqueProtect from light.
Sealing Airtight (Parafilm/O-ring)DMSO is hygroscopic; moisture ingress kills activity.
Freeze-Thaw Avoid Max 1 cycle recommended. Use aliquots.

Stability Warning: In aqueous buffers (e.g., PBS, Tris), this compound has a half-life. It must be added to the biological assay immediately before use. Do not prepare "10x" aqueous intermediate dilutions for storage.

Experimental Application Protocol

To assay this compound against S. aureus or recombinant FphF, a "pre-incubation" step is critical to allow the covalent reaction to proceed to completion.

In Vitro / Lysate Labeling Workflow

Objective: Inhibit FphF activity in S. aureus lysate or live cells.

  • Preparation: Thaw one aliquot of this compound (10 mM DMSO stock) at room temperature.

  • Dilution: Prepare a working solution (e.g., 100 µM) in fresh buffer or media immediately before use.

    • Note: Keep final DMSO concentration <1% (v/v) to avoid solvent toxicity or enzyme denaturation.

  • Incubation (The Critical Step):

    • Add this compound to the sample (lysate or bacteria).

    • Incubate at 37°C for 30 minutes.

    • Reasoning: Covalent bond formation is time-dependent. Co-incubation ensures the inhibitor fully occupies the active sites before any substrate or probe (like FP-TMR) is added.

  • Readout: Proceed with Activity-Based Protein Profiling (ABPP) using a fluorophosphonate probe (e.g., FP-TMR or FP-Biotin) or substrate turnover assay.

Workflow Visualization

JCP678_Workflow cluster_storage Storage Phase cluster_experiment Experimental Phase Solid This compound Solid (Lyophilized) Stock 10 mM Stock (Anhydrous DMSO) Solid->Stock Reconstitute Freezer Storage (-80°C, Aliquoted) Stock->Freezer Aliquot Thaw Thaw Aliquot (RT) Freezer->Thaw Use Dilute Immediate Dilution (Into Buffer/Media) Thaw->Dilute Incubate Pre-incubation (30 min @ 37°C) Dilute->Incubate Add to Sample Assay Add Probe/Substrate (Measure Activity) Incubate->Assay

Figure 2: Validated workflow for this compound handling from storage to assay.

References

  • Lentz, C. S., et al. (2018). "Identification of a S. aureus virulence factor by activity-based protein profiling (ABPP)." Nature Chemical Biology, 14, 609–617.[2]

  • Lentz, C. S., et al. (2020). "Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus." ACS Chemical Biology, 15(11), 2919–2928.

Sources

Application Notes & Protocols for COLO 678 Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Critical Clarification on Terminology: JCP678 vs. COLO 678

Initial analysis of the query "this compound" reveals that this designation refers to a small molecule inhibitor, specifically a sulfonyl fluoride compound used in microbiology research to target the FphF serine hydrolase in Staphylococcus aureus[1][2][3][4]. It is not a designation for a cell line.

However, it is highly probable that the intended subject of this request is the COLO 678 cell line (Accession: CVCL_1129), a widely utilized human colon carcinoma cell line. The similarity in the numerical designation suggests a likely transcription error. This guide is therefore developed for the COLO 678 cell line to provide relevant and actionable protocols for researchers in oncology and drug development.

Introduction: The COLO 678 Cell Line

The COLO 678 cell line was derived from a lymph node metastasis of a colon carcinoma in a 69-year-old male Caucasian patient[5]. As an adherent epithelial cell line, it serves as a valuable in vitro model for studying the molecular underpinnings of colorectal cancer, investigating metastatic processes, and conducting preclinical screening of potential therapeutic agents. Genetically, this cell line is characterized by mutations in key cancer-associated genes such as APC and KRAS (specifically the G12D mutation), and it is microsatellite stable (MSS)[5]. Understanding its growth characteristics is fundamental to its effective use in experiments.

I. Core Principles of COLO 678 Culture

Successful and reproducible experimentation with COLO 678 hinges on understanding its biological properties. The protocols outlined below are designed to maintain cell health, ensure genetic stability, and provide a consistent biological system for assays.

Causality Behind Component Selection:

  • Basal Medium (e.g., RPMI-1640): This medium is formulated with a specific balance of amino acids, vitamins, and inorganic salts optimized for the growth of human cancer cell lines.

  • Fetal Bovine Serum (FBS): FBS is a critical supplement providing a complex mixture of growth factors, hormones, and attachment factors essential for the proliferation and survival of COLO 678 cells. A 10% concentration is standard, balancing robust growth with cost and minimizing experimental variability.

  • Supplements (L-Glutamine, Penicillin-Streptomycin): L-Glutamine is a crucial amino acid for energy metabolism in rapidly dividing cells. Penicillin and Streptomycin are included as a prophylactic measure to prevent common bacterial contamination.

The slow doubling time of COLO 678 is a key consideration. Unlike rapidly dividing lines (e.g., HEK293), COLO 678 requires a longer incubation period between passages. This slower metabolism influences nutrient consumption and the timing of experimental endpoints.

II. Quantitative Growth Characteristics

A summary of essential data for experimental planning is provided below. These values are benchmarks and may vary slightly based on laboratory conditions and specific lots of reagents.

ParameterValueSource
Cell Line Name COLO 678Cellosaurus[5]
Accession ID CVCL_1129Cellosaurus[5]
Organism Homo sapiens (Human)Cellosaurus[5]
Tissue of Origin Colon (Metastatic to Lymph Node)Cellosaurus[5]
Disease Colon CarcinomaCellosaurus[5]
Morphology EpithelialInferred
Growth Mode AdherentInferred
Doubling Time Approx. 60-70 hoursCellosaurus[5]
Seeding Density 2 x 10⁴ to 4 x 10⁴ cells/cm²Recommended Practice
Subculture Ratio 1:3 to 1:6Recommended Practice

III. Experimental Protocols & Workflows

A. Protocol for Thawing and Reviving Cryopreserved COLO 678 Cells

This protocol is designed for rapid recovery while minimizing cell stress from cryoprotectant (DMSO).

Workflow Diagram: Cell Revival

cluster_prep Preparation cluster_thaw Thawing Process cluster_culture Culturing P1 Warm Media & Coat Flask T1 Retrieve Vial from LN2 P2 Prepare Water Bath (37°C) T2 Thaw Vial in Water Bath (~60-90 seconds) T1->T2 T3 Decontaminate Vial T2->T3 C1 Transfer Cells to Pre-warmed Media T3->C1 C2 Centrifuge (150 x g, 5 min) C1->C2 C3 Aspirate Supernatant, Resuspend Pellet C2->C3 C4 Plate Cells in T-75 Flask C3->C4 C5 Incubate (37°C, 5% CO2) C4->C5

Caption: Workflow for reviving cryopreserved COLO 678 cells.

Step-by-Step Methodology:

  • Preparation: Pre-warm complete growth medium (RPMI-1640 + 10% FBS + 2mM L-Glutamine + 1% Pen/Strep) and a 15 mL conical tube in a 37°C water bath.

  • Rapid Thaw: Retrieve one cryovial of COLO 678 cells from liquid nitrogen storage. Immediately immerse the lower half of the vial in the 37°C water bath. Agitate gently until only a small ice crystal remains (typically 60-90 seconds).

  • Decontamination: Wipe the exterior of the vial with 70% ethanol before transferring it to a biological safety cabinet.

  • Dilution & DMSO Removal: Using a sterile pipette, slowly transfer the cell suspension from the vial into the pre-warmed 15 mL conical tube containing 9 mL of complete growth medium. This dilutes the DMSO.

  • Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.

  • Resuspension: Carefully aspirate the supernatant containing DMSO. Gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

  • Plating: Transfer the entire cell suspension into a T-75 flask.

  • Incubation: Place the flask in a 37°C, 5% CO₂ incubator. Do not disturb the cells for the first 24 hours to allow for optimal attachment. Change the medium after 24-48 hours to remove residual DMSO and cell debris.

B. Protocol for Routine Maintenance and Subculture (Passaging)

COLO 678 cells should be passaged when they reach 80-90% confluency to maintain them in the logarithmic growth phase. Given their ~60-70 hour doubling time, this typically occurs every 4-6 days.

Workflow Diagram: Cell Passaging

S1 Check Confluency (80-90%) S2 Aspirate Old Media S1->S2 S3 Wash with PBS S2->S3 S4 Add Trypsin-EDTA (Incubate ~3-5 min) S3->S4 S5 Confirm Detachment (Microscope) S4->S5 S6 Neutralize Trypsin with Complete Media S5->S6 S7 Centrifuge (150 x g, 5 min) S6->S7 S8 Resuspend in Fresh Media S7->S8 S9 Perform Cell Count S8->S9 S10 Seed New Flasks (e.g., 1:4 ratio) S9->S10 S11 Incubate (37°C, 5% CO2) S10->S11

Caption: Standard workflow for subculturing adherent COLO 678 cells.

Step-by-Step Methodology:

  • Aspiration: Aspirate the culture medium from a T-75 flask of 80-90% confluent COLO 678 cells.

  • Washing: Gently wash the cell monolayer with 5-7 mL of sterile, pre-warmed 1X Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺. Aspirate the PBS.

  • Dissociation: Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire monolayer is covered. Incubate at 37°C for 3-5 minutes.

  • Monitoring: Observe the cells under a microscope. Once cells appear rounded and detached (tapping the side of the flask can aid this), proceed to the next step. Avoid over-trypsinization as it can damage cell surface proteins.

  • Neutralization: Add 6-8 mL of complete growth medium to the flask. The serum in the medium will inactivate the trypsin. Pipette the liquid gently over the cell layer to dislodge any remaining cells and create a single-cell suspension.

  • Collection & Centrifugation: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150 x g for 5 minutes.

  • Seeding: Aspirate the supernatant and resuspend the cell pellet in 6 mL of fresh complete medium. Perform a cell count using a hemocytometer or automated counter.

  • Plating: Seed new T-75 flasks at a density of 2 x 10⁴ to 4 x 10⁴ cells/cm². For a 1:4 split ratio, add 1.5 mL of the cell suspension to a new T-75 flask containing 10-12 mL of complete medium.

  • Incubation: Return the flasks to the 37°C, 5% CO₂ incubator.

IV. Experimental Timepoint Considerations

The timing of experimental assays is critical and should be guided by the cell line's doubling time. For a novel or uncharacterized cell line, determining the population doubling time is a foundational first step[6]. For COLO 678, with a doubling time of approximately 60-70 hours, the following guidelines apply:

  • Short-Term Assays (e.g., Signaling, Drug Uptake): These can be performed 24 hours after seeding, once cells are well-adhered and have recovered from passaging. Timepoints can range from minutes to 6-12 hours post-treatment.

  • Cell Viability/Proliferation Assays (e.g., IC50 determination): Due to the slow growth rate, a longer incubation period is necessary to observe significant effects on proliferation. A standard endpoint is 72 hours post-treatment[7]. For COLO 678, extending this to 96 or even 120 hours may be required to achieve a sufficient dynamic range in the assay.

  • Long-Term Assays (e.g., Colony Formation, Drug Resistance): These experiments require extended culture, often spanning 10-21 days. Media should be changed every 3-4 days to replenish nutrients.

Establishing Optimal Timepoints: For any new experimental setup, a time-course experiment is strongly recommended[8]. This involves treating cells with a fixed drug concentration and measuring the effect at multiple timepoints (e.g., 24, 48, 72, 96, 120 hours) to identify when the most robust and reproducible biological response occurs.

V. Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate these routine validation steps:

  • Morphology Check: Daily microscopic observation of COLO 678 cultures should reveal a consistent epithelial morphology. Any sudden changes, such as high levels of cell detachment, vacuolization, or granulation, can indicate stress, contamination, or senescence.

  • Mycoplasma Testing: Perform routine testing for mycoplasma contamination (e.g., every 1-2 months) using a reliable PCR-based or luminescence-based kit. Mycoplasma can alter cell metabolism, growth, and response to stimuli, invalidating experimental data.

  • Authentication: Periodically verify the identity of the cell line via Short Tandem Repeat (STR) profiling. This ensures you are working with COLO 678 and not a cross-contaminant.

References

  • Lentz, C.S., et al. (2018). Identification of a S. aureus virulence factor by activity-based protein profiling (ABPP). Nature Chemical Biology. Available at: [Link]

  • Stanton, J.R., et al. (2021). Structure-guided microbial targeting of antistaphylococcal prodrugs. eLife. Available at: [Link]

  • Cellosaurus. COLO 678 (CVCL_1129). ExPASy. Available at: [Link]

  • Leppä, S., et al. (2020). Inferring time-dependent population growth rates in cell cultures undergoing adaptation. PLOS ONE. Available at: [Link]

  • Lentz, C.S., et al. (2018). Identification of a S. aureus virulence factor by activity-based protein profiling (ABPP). Stanford Medicine. Available at: [Link]

  • Stanton, J.R., et al. (2020). Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus. ResearchGate. Available at: [Link]

  • Lee, H., et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. BMC Cancer. Available at: [Link]

  • Stanton, J.R., et al. (2020). Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus. ACS Publications. Available at: [Link]

Sources

Application Note: Flow Cytometric Profiling of the Serine Hydrolase Inhibitor JCP678 in S. aureus

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Antimicrobial Drug Discovery and Chemical Biology . It focuses on the flow cytometric characterization of JCP678 , a covalent sulfonyl fluoride inhibitor targeting the Staphylococcus aureus serine hydrolase FphF (also known as FrmB).[1][2]

Executive Summary

This compound is a selective, covalent inhibitor of FphF (FrmB) , a serine hydrolase in Staphylococcus aureus involved in endogenous esterase activity and the activation of carboxy-ester prodrugs.[1] While traditionally characterized via gel-based Activity-Based Protein Profiling (ABPP), this guide outlines flow cytometry protocols to assess this compound’s functional impact on bacterial physiology.

These protocols enable the quantification of:

  • Functional Target Engagement: Via inhibition of intracellular esterase activity.

  • Physiological Impact: Via multiparametric viability and membrane potential analysis.

Mechanism of Action & Experimental Logic

The Biological Target: FphF (FrmB)

FphF is a serine hydrolase that cleaves ester bonds.[1][2] In the context of drug development, it is a critical activator for certain ester-masked prodrugs.[2] this compound contains a sulfonyl fluoride warhead that covalently modifies the active site serine of FphF, rendering it catalytically inactive.

Experimental Logic[3][4][5]
  • Protocol A (Esterase Activity): We use a fluorogenic ester substrate (e.g., CFDA-SE ). In healthy cells, FphF (and other esterases) hydrolyzes non-fluorescent CFDA into fluorescent Carboxyfluorescein. Treatment with this compound should attenuate this fluorescence signal if FphF contributes significantly to the total cellular esterase pool.

  • Protocol B (Viability): We assess if FphF inhibition by this compound leads to bacterial cell death or membrane depolarization using SYTOX™ Green (membrane integrity) and DiOC2(3) (membrane potential).

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the flow cytometry readout logic.

JCP678_Mechanism cluster_flow Flow Cytometry Readout This compound This compound (Sulfonyl Fluoride Inhibitor) FphF Target: FphF (Active Serine Hydrolase) This compound->FphF Covalent Binding FphF_Inhibited Covalent Adduct (Inactive Enzyme) FphF->FphF_Inhibited Irreversible Inhibition Substrate Fluorogenic Substrate (e.g., CFDA-SE) FphF->Substrate Catalysis (Normal) FphF_Inhibited->Substrate Blocked Product Fluorescent Product (High MFI) Substrate->Product Hydrolysis No_Product Reduced Fluorescence (Low MFI) Substrate->No_Product No Hydrolysis

Caption: Mechanism of this compound-mediated inhibition of FphF esterase activity and subsequent flow cytometric readout.

Protocol A: Functional Esterase Inhibition Assay

This protocol measures the reduction in intracellular esterase activity as a proxy for this compound target engagement.

Reagents & Materials
ComponentSpecificationRole
Test Compound This compound (10 mM stock in DMSO)FphF Inhibitor
Substrate CFDA-SE (Carboxyfluorescein diacetate succinimidyl ester)Fluorogenic Esterase Substrate
Buffer PBS (pH 7.4), sterileCell suspension buffer
Control Heat-killed S. aureusNegative control for esterase activity
Step-by-Step Methodology
1. Bacterial Preparation[3][4][5]
  • Inoculate S. aureus (e.g., strain Newman or USA300) in TSB and grow to mid-exponential phase (OD600 ≈ 0.5).

  • Aliquot 1 mL of culture into microcentrifuge tubes.

  • Centrifuge at 10,000 x g for 3 min . Discard supernatant.

  • Wash once with 1 mL sterile PBS.

  • Resuspend pellets in 1 mL PBS to achieve ~10^8 CFU/mL.

2. This compound Treatment (Inhibition Phase)[6]
  • Prepare a dilution series of This compound in PBS (keeping DMSO < 1%).

    • Suggested Concentrations: 0 µM (Vehicle), 1 µM, 10 µM, 50 µM, 100 µM.

  • Add 100 µL of bacterial suspension to flow tubes.

  • Add this compound dilutions to appropriate tubes.

  • Incubate for 30–60 minutes at 37°C with mild shaking (to allow covalent modification).

3. Substrate Labeling
  • Add CFDA-SE to a final concentration of 5–10 µM .

  • Incubate for 15 minutes at 37°C in the dark .

    • Note: Esterases cleave the acetate groups, trapping the fluorescent carboxyfluorescein inside the cell.

  • Wash Step: Centrifuge (10,000 x g, 3 min) and resuspend in 500 µL cold PBS to stop the reaction and remove excess extracellular substrate.

4. Acquisition & Analysis
  • Instrument: Flow Cytometer with 488 nm laser.

  • Detector: FITC/GFP channel (530/30 BP).

  • Gating: Gate on bacteria using Log-scale FSC vs. SSC.

  • Readout: Measure Median Fluorescence Intensity (MFI) .

  • Expectation: this compound-treated samples should show a dose-dependent decrease in MFI compared to the DMSO control, indicating inhibition of FphF-mediated hydrolysis.

Protocol B: Multiparametric Viability & Membrane Potential

This protocol determines if this compound treatment exhibits bactericidal activity or disrupts membrane energetics.

Reagents & Materials
ComponentEmission ChannelRole
SYTOX™ Green FITC (530 nm)Membrane Permeability (Dead Cell Stain)
DiOC2(3) PE (Red) / FITC (Green)Membrane Potential (Ratiometric)
CCCP -Depolarization Control (Positive Control)
Step-by-Step Methodology
1. Treatment
  • Prepare S. aureus suspension (OD600 ≈ 0.4) in PBS.[7]

  • Treat with This compound (e.g., 50 µM) for 2 hours at 37°C.

  • Controls:

    • Live Control: DMSO only.

    • Dead Control: 70% Isopropanol for 10 min.

    • Depolarized Control: 10 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

2. Staining (Simultaneous)
  • Dilute DiOC2(3) to 30 µM final concentration.

  • Dilute SYTOX Green to 1 µM final concentration.

  • Add dyes to the treated bacterial samples.

  • Incubate for 15 minutes at Room Temperature (protected from light).

    • Do NOT wash. (Washing disrupts equilibrium of membrane potential dyes).

3. Acquisition Strategy
  • Flow Rate: Low (< 1000 events/sec) to prevent coincidence.

  • Threshold: Set on Side Scatter (SSC) or DiOC2(3) Red fluorescence to exclude debris.

  • Parameters:

    • FSC/SSC (Log): Bacterial morphology.

    • FITC (Green): SYTOX Green signal (Dead) + DiOC2(3) cytosolic signal.

    • PE/Texas Red (Red): DiOC2(3) aggregates (indicating high membrane potential).

4. Data Interpretation
  • Healthy Cells: High Red/Green Ratio (DiOC2(3) aggregates), SYTOX Negative.

  • Depolarized Cells: Low Red/Green Ratio, SYTOX Negative.

  • Dead Cells: SYTOX Positive (High Green), Low Red.

Troubleshooting & Critical Considerations

IssuePossible CauseSolution
No MFI shift in Protocol A FphF abundance is lowThis compound inhibits FphF, but other esterases (e.g., GloB) mask the effect. Use a more specific substrate if available, or confirm with Gel-Based ABPP (Lentz et al., 2018).
High Background Fluorescence Extracellular CFDAEnsure the wash step in Protocol A is thorough. Keep samples on ice after washing.
This compound Precipitation Low solubilityEnsure DMSO concentration in the final assay buffer is < 1%. Sonicate the stock solution if necessary.
Signal Saturation Bacteria too concentratedDilute samples to ~10^6 cells/mL before acquisition to avoid swarm detection.

References

  • Lentz, C. S., et al. (2018). Identification of a S. aureus virulence factor by activity-based protein profiling (ABPP). Nature Chemical Biology, 14, 609–617.

  • Mikati, A. J., et al. (2020). Structure-guided microbial targeting of antistaphylococcal prodrugs.[1] eLife, 9, e66656.

  • Fellner, M., et al. (2020). Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus. ACS Chemical Biology, 15(10), 2714–2721.

Sources

Troubleshooting & Optimization

Technical Support Center: JCP678 Aqueous Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers working with JCP678 , a covalent sulfonyl fluoride inhibitor targeting the S. aureus serine hydrolase FphF. This guide addresses the common physicochemical challenges associated with this hydrophobic probe in aqueous environments.

Status: Operational | Topic: this compound Precipitation in Buffers | Audience: R&D Scientists

Executive Summary

This compound is a lipophilic sulfonyl fluoride probe. While highly potent against FphF (


 in low 

range), it frequently exhibits poor aqueous solubility, leading to "crashing out" (precipitation) upon dilution from DMSO stocks into aqueous buffers. This guide provides validated protocols to resolve precipitation, ensuring accurate

determination and reliable Activity-Based Protein Profiling (ABPP).
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why does this compound precipitate immediately upon addition to PBS or Tris buffer?

Diagnosis: Solvent Shock. Explanation: this compound is a hydrophobic molecule (LogP > 3 estimated). When a concentrated DMSO stock (e.g., 10–50 mM) is pipetted directly into a large volume of aqueous buffer, the local concentration of DMSO drops instantly, exposing the hydrophobic solute to a highly polar environment before it can disperse. This causes rapid nucleation and crystal growth.[1] Solution: Switch to the "Intermediate Dilution Method" (see Protocol A below) and ensure the final DMSO concentration is maintained at 1–2% if the assay tolerates it.

Q2: The solution is clear initially but becomes cloudy after 30 minutes. Is this precipitation or degradation?

Diagnosis: Kinetic Solubility Failure (Supersaturation). Explanation: You likely created a supersaturated solution that was thermodynamically unstable. Over time, the system seeks equilibrium, leading to delayed crystallization. Caveat (Chemical Stability): this compound contains a sulfonyl fluoride warhead.[2][3] While more stable than sulfonyl chlorides, it is susceptible to hydrolysis in alkaline pH or reaction with nucleophilic buffer components (like primary amines in Tris) over extended periods. However, hydrolysis usually produces soluble sulfonates; cloudiness almost invariably indicates physical precipitation of the parent compound. Solution:

  • Reduce the working concentration.

  • Add a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-80) to stabilize the colloid.

Q3: Can I use Tris buffer with this compound?

Advisory: Proceed with Caution. Mechanism: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Sulfonyl fluorides are electrophiles designed to react with active site serines. While the reaction rate with Tris is slow compared to the enzyme target, high concentrations of Tris (50 mM+) at basic pH (>7.5) can slowly consume the inhibitor, potentially altering the effective concentration. Recommendation: Use HEPES or Phosphate (PBS) buffers for long incubations (>2 hours) to eliminate potential side reactions. If Tris is required for enzyme activity, keep the pH


 7.5 and prepare fresh.
Part 2: Optimized Experimental Protocols
Protocol A: The "Step-Wise" Dilution Method (Anti-Precipitation)

Use this method for all this compound preparations >10


M.
  • Prepare Stock: Ensure this compound is fully dissolved in anhydrous DMSO (e.g., 10 mM). Vortex vigorously.

  • Prepare Intermediate (10x):

    • Do NOT add DMSO stock directly to 100% buffer.

    • Instead, prepare a solution of 10% DMSO / 90% Buffer .

    • Dilute the 10 mM stock 1:10 into this solvent mixture.

    • Result: 1 mM this compound in 19% DMSO (approx). The high organic content prevents shock.

  • Final Dilution:

    • Pipette the Intermediate solution into the final assay buffer while vortexing the buffer .

    • Result: A homogenous solution with no visible particulates.

Protocol B: Critical Solubility Thresholds

Based on structural analogs and standard sulfonyl fluoride probe behavior.

ParameterRecommended LimitNotes
Max Aqueous Conc. ~50–100

M
Highly dependent on DMSO % and pH.
Optimal pH Range 6.5 – 7.5Avoid pH > 8.0 to prevent hydrolysis of the sulfonyl fluoride.
Max DMSO Tolerance 2% (v/v)Most enzymatic assays tolerate up to 2% DMSO; this significantly aids this compound solubility.
Surfactant 0.01% Tween-20Optional: Adds critical stability for concentrations >50

M.
Part 3: Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for handling this compound precipitation issues.

JCP678_Troubleshooting Start This compound Stock (DMSO) Dilution Dilution into Buffer Start->Dilution Observation Visual Inspection Dilution->Observation Precipitation Precipitate / Cloudiness Observation->Precipitation Yes Clear Clear Solution Observation->Clear No Issue_Shock Issue: Solvent Shock (Local supersaturation) Precipitation->Issue_Shock Immediate Issue_Limit Issue: Solubility Limit Exceeded (Thermodynamic limit) Precipitation->Issue_Limit Delayed (>15 min) Action_StepWise Action: Use Step-Wise Dilution Protocol Issue_Shock->Action_StepWise Action_Surfactant Action: Add 0.01% Tween-20 or Reduce Conc. Issue_Limit->Action_Surfactant Action_StepWise->Dilution Retry Action_Surfactant->Dilution Retry

Figure 1: Decision tree for diagnosing and resolving this compound precipitation events during assay preparation.

Part 4: Mechanism of Action & Buffer Compatibility

To ensure scientific rigor, it is crucial to understand why this compound behaves this way.

1. The Warhead (Sulfonyl Fluoride): this compound targets the Serine Hydrolase FphF via a specific covalent reaction.[2]

  • Reaction:

    
    
    
  • Implication: The inhibitor is consumed. If precipitation occurs, the effective concentration

    
     drops, leading to an underestimation of potency (higher apparent 
    
    
    
    ).

2. Buffer Interference Diagram: While precipitation is physical, chemical interference can mimic loss of potency.

Buffer_Interactions cluster_0 Experimental Risk This compound This compound (Sulfonyl Fluoride) Target Target: FphF (Serine Hydrolase) This compound->Target Fast (Specific Inhibition) Tris Buffer: Tris (Primary Amine) This compound->Tris Slow (Side Reaction) Water Buffer: Water/OH- (Hydrolysis) This compound->Water Very Slow (pH > 8)

Figure 2: Competitive pathways for this compound.[3] Note that while Tris reaction is slow, it competes with the target enzyme over long timeframes.

References
  • Lentz, C. S., et al. (2018). "Identification of a S. aureus virulence factor by activity-based protein profiling (ABPP)." Nature Chemical Biology, 14, 609–617.

  • Keller, L. J., et al. (2020). "Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus." ACS Chemical Biology, 15(9), 2564–2575.

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science.

Sources

Technical Support Center: Enhancing the Solubility of JCP678

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for JCP678. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of this compound in DMSO and cell culture media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to overcome experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and solubility of this compound.

Q1: What is the recommended solvent for creating a stock solution of this compound?

For many organic small molecules with limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1][2] Its miscibility with water and cell culture media makes it a versatile choice for in vitro studies.[1][3] It is advisable to use anhydrous, high-purity DMSO to prevent compound degradation or insolubility that can be caused by moisture.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?

This common issue is often due to "solvent shock."[4] When a concentrated DMSO stock solution is rapidly diluted into an aqueous environment like cell culture media, the abrupt change in solvent polarity can cause the compound to crash out of solution.[4] The media is a complex aqueous mixture of salts, amino acids, and vitamins, and it cannot maintain the solubility of a hydrophobic compound at high concentrations.[4]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The cellular toxicity of DMSO is a critical consideration. While cell line dependent, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many protocols recommending a maximum of 0.1% to minimize any potential off-target effects.[4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.

Q4: Can I heat the DMSO stock solution to improve the solubility of this compound?

Gentle warming can be an effective technique to aid in the dissolution of a compound in DMSO. It is recommended to warm the solution in a water bath at 37°C.[5] However, it is essential to be cautious as excessive heat can degrade the compound. Always refer to the compound's stability data if available.

Q5: How does the pH of the cell culture medium affect the solubility of this compound?

The pH of the cell culture medium, typically between 7.2 and 7.4, can significantly influence the solubility of a compound.[4] For ionizable compounds, a change in pH can alter their charge state, which in turn affects their solubility.[4][6] If this compound has acidic or basic functional groups, its solubility may be pH-dependent.

II. Troubleshooting Guide: Dissolving this compound in DMSO

If you are encountering difficulties in dissolving this compound in DMSO to create a stock solution, follow this troubleshooting workflow.

Initial Dissolution Protocol
  • Preparation : Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition : Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Mixing : Vortex the solution for 1-2 minutes.

  • Visual Inspection : Check for any visible particulates against a light source.

If the compound is not fully dissolved, proceed to the following steps:

Troubleshooting Workflow for DMSO Stock Preparation

G start Start: this compound not dissolved in DMSO at RT vortex Vortex vigorously for 2-3 minutes start->vortex inspect1 Visually inspect for particulates vortex->inspect1 sonicate Sonicate in a water bath for 5-10 minutes inspect1->sonicate Particulates remain dissolved Solution is clear. Store appropriately. inspect1->dissolved Clear solution inspect2 Visually inspect for particulates sonicate->inspect2 warm Warm at 37°C for 10-15 minutes inspect2->warm Particulates remain inspect2->dissolved Clear solution inspect3 Visually inspect for particulates warm->inspect3 inspect3->dissolved Clear solution not_dissolved Consider a lower stock concentration. inspect3->not_dissolved Particulates remain

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Explanation of Troubleshooting Steps:
  • Vortexing : Provides mechanical agitation to break up powder clumps and increase the surface area for dissolution.

  • Sonication : Uses ultrasonic waves to create cavitation bubbles, which upon collapsing, generate localized energy to break apart solute particles and enhance solvation.

  • Warming : Increasing the temperature can enhance the solubility of many compounds by increasing their kinetic energy.[5]

III. Troubleshooting Guide: Diluting this compound in Cell Culture Media

Precipitation upon dilution into aqueous media is a frequent challenge. The following guide provides a systematic approach to overcome this issue.

Standard Dilution Protocol
  • Thaw Stock : If your DMSO stock solution is frozen, bring it to room temperature.

  • Pre-warm Media : Warm your cell culture medium to 37°C.

  • Dilution : Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[7] The final DMSO concentration should be kept to a minimum (ideally ≤ 0.1%).[4]

If precipitation occurs, consider the following advanced strategies:

Advanced Dilution Strategies
1. Stepwise Dilution

To avoid "solvent shock," a stepwise dilution can be employed. This involves creating an intermediate dilution in a co-solvent system or directly in the media.[8]

Protocol:

  • Prepare a 10-fold intermediate dilution of your DMSO stock in pre-warmed cell culture media.

  • Vortex gently.

  • Use this intermediate dilution to prepare your final working concentrations.

2. Serum-Assisted Solubilization

For media containing Fetal Bovine Serum (FBS), the proteins in the serum can help to stabilize the compound and prevent precipitation.[5]

Protocol:

  • Prepare an intermediate dilution of the this compound DMSO stock in pure, pre-warmed FBS (e.g., a 10-fold dilution).

  • Incubate for a few minutes at 37°C.

  • Further dilute this mixture into your complete cell culture medium to achieve the final desired concentration.[5]

Decision Tree for Dilution into Cell Media

G start Start: Precipitation in cell media check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration and re-test check_conc->lower_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No lower_conc->start lower_dmso Increase stock concentration to lower final DMSO % check_dmso->lower_dmso Yes stepwise_dilution Try stepwise dilution into pre-warmed media check_dmso->stepwise_dilution No lower_dmso->start inspect1 Precipitation persists? stepwise_dilution->inspect1 serum_assist Use serum-assisted solubilization (if applicable) inspect1->serum_assist Yes success Solubilization Successful! inspect1->success No inspect2 Precipitation persists? serum_assist->inspect2 inspect2->success No fail Consider alternative solubilization methods (e.g., co-solvents, formulation). inspect2->fail Yes

Caption: Decision tree for troubleshooting this compound precipitation in cell media.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
DMSO Stock Concentration 1-10 mM (or higher if soluble)A higher stock concentration allows for a lower final DMSO percentage in the media.
Final DMSO Concentration ≤ 0.5% (ideally ≤ 0.1%)To minimize cellular toxicity and off-target effects.[4][5]
Warming Temperature 37°CGently increases solubility without significant risk of compound degradation.[5]
Sonication Time 5-10 minutesProvides sufficient energy to aid dissolution without excessive heating.
Media pH 7.2 - 7.4Standard physiological pH for most cell lines; can affect solubility of ionizable compounds.[4]

IV. Advanced Considerations

If the above troubleshooting steps are unsuccessful, you may need to consider more advanced strategies:

  • Co-solvents : In some cases, a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO to improve solubility.[6][9] However, the toxicity of any co-solvent on your specific cell line must be carefully evaluated.

  • Salt Formation : If this compound has acidic or basic properties, converting it to a salt form can dramatically increase its aqueous solubility.[6] This would likely require chemical modification.

  • Micronization : Reducing the particle size of the compound powder increases the surface area for dissolution.[9] This is typically done during the manufacturing process.

We are committed to supporting your research. If you continue to experience issues with this compound solubility after following this guide, please do not hesitate to contact our technical support team for further assistance.

References

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Journal of Pharmaceutical and Medicinal Research. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019, December 17). PMC. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • How do you dissolve chemicals in the culture medium? (2022, January 4). ResearchGate. [Link]

  • How to dissolve peptide in DMSO and still be safe to the cell culture. (2023, September 28). LifeTein. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.).
  • How do micelles increase the solubility of hydrophobic molecules? (2022, June 2). ResearchGate. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. [Link]

  • Process for improving the solubility of cell culture media. (n.d.).
  • Solubility of calcium in cell culture medium at 37 C as a function of... (n.d.). ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO). (n.d.). gChem. [Link]

Sources

Technical Support Center: Troubleshooting JCP678 IC50 Consistency

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Batch-to-Batch Variability in JCP678 Potency Assays
Executive Summary & Scope

User Context: You are observing significant shifts in IC50 values for This compound (a hydrophobic small molecule inhibitor) across different experimental runs or compound batches. Scientific Premise: this compound, like many advanced checkpoint inhibitors (e.g., BMS-1166 analogs), likely functions via induced dimerization of the target protein (PD-L1) or binds deep within a hydrophobic pocket. These mechanisms make IC50 values hypersensitive to three variables: compound aggregation state , protein glycosylation patterns , and equilibrium kinetics .

This guide abandons generic advice to focus on the specific physicochemical failure modes of lipophilic inhibitors in biochemical assays (HTRF/AlphaLISA).

Diagnostic Workflow (Visual Logic)

Before altering your protocol, use this decision tree to isolate the source of variability.

TroubleshootingLogic Start Symptom: Inconsistent this compound IC50 Check1 Check Hill Slope Start->Check1 SlopeSteep Slope > 2.0 (Suspect Aggregation) Check1->SlopeSteep Steep Slope SlopeShallow Slope ~1.0 (Standard Binding) Check1->SlopeShallow Normal Slope Check2 Check DMSO Tolerance SlopeSteep->Check2 Check3 Check Protein Lot SlopeShallow->Check3 Sol1 Action: Add 0.01% Triton X-100 or switch to Acoustic Dispensing Check2->Sol1 Precipitation Detected Sol2 Action: Verify Glycosylation (Bridge test protein lots) Check3->Sol2 New Protein Lot Sol3 Action: Increase Incubation Time (Check Equilibrium) Check3->Sol3 Same Lot, Diff Day

Figure 1: Diagnostic logic flow for identifying the root cause of IC50 shifts based on Hill Slope and reagent changes.

Critical Failure Modes & Solutions
Variable A: The "Chemistry" (Solubility & Aggregation)

Hydrophobic inhibitors like this compound are prone to forming colloidal aggregates in aqueous buffers. These aggregates can non-specifically sequester protein, leading to false-positive potency (artificially low IC50) and steep Hill slopes (>2.0).

  • The Mechanism: If this compound is dissolved in DMSO that has absorbed atmospheric water (hygroscopic), the compound may micro-precipitate before it even reaches the assay plate.

  • The Fix (Acoustic vs. Tip): Traditional tip-based serial dilution introduces significant error for "sticky" compounds due to loss of compound on the tip plastic.

  • Protocol Validation:

    • Hydration Check: Ensure DMSO stocks are stored in a desiccator.

    • Surfactant: Include 0.01% Triton X-100 or Tween-20 in the assay buffer to disrupt promiscuous aggregates [1].

Variable B: The "Biology" (Protein Dimerization & Glycosylation)

If this compound targets PD-L1, it likely works by inducing the dimerization of two PD-L1 molecules. This is not a simple 1:1 binding event; it is a structural rearrangement.

  • The Causality:

    • Glycosylation: PD-L1 is heavily glycosylated. Different commercial batches of recombinant PD-L1 (e.g., E. coli vs. HEK293 expressed) have different sugar moieties. Bulky glycosylation can sterically hinder the "dimerization face," shifting the IC50 by orders of magnitude [2].

    • Kinetics: Dimerization is slow. If you measure signal at 30 minutes in Batch A and 60 minutes in Batch B, the IC50 will shift because the system hasn't reached equilibrium.

  • Protocol Validation:

    • Standardize Protein Source: Always use the same expression host (preferably mammalian for physiological relevance).

    • Equilibrium Check: Run a time-course experiment (reading at 1h, 2h, 4h). The IC50 is valid only when it stabilizes over time.

Step-by-Step Troubleshooting Protocol

Use this protocol to "bridge" inconsistent datasets.

Phase 1: The "Stock Solution" Audit
StepActionScientific Rationale
1 Fresh Preparation Prepare a fresh 10 mM stock of this compound in anhydrous DMSO. Do not use a stock that has undergone >3 freeze-thaw cycles.
2 Visual Inspection Centrifuge the stock at 10,000 x g for 5 mins. If a pellet forms, your compound is insoluble at that concentration.
3 Pre-Dilution Perform intermediate dilutions in 100% DMSO, not buffer. Only the final transfer to the assay plate should introduce water.
Phase 2: The "Hill Slope" Analysis

Analyze your dose-response curves.[1] The Hill Slope (n) tells a story:

  • n = 1.0: Ideal 1:1 binding (Competitive inhibition).

  • n > 2.0: RED FLAG. Suggests colloidal aggregation or stoichiometric artifacts.

  • n < 0.8: Suggests negative cooperativity or multiple binding sites (common if protein is partially degraded).

Phase 3: The "Bridge" Experiment

When switching protein lots or compound batches, run a Bridge Plate :

  • Columns 1-6: Old Compound Batch / Old Protein Lot.

  • Columns 7-12: New Compound Batch / Old Protein Lot.

  • Rows A-H: 3-fold serial dilution. Result: If IC50s match here, the compound synthesis is consistent. If they differ, the compound has degraded.

Frequently Asked Questions (FAQ)

Q: My this compound IC50 shifted from 10 nM to 150 nM. Is the compound degraded? A: Not necessarily. Check your protein lot. If the new protein lot has higher glycosylation levels (or is from a different vendor), the "dimerization pocket" may be occluded, reducing apparent potency. Also, check if the assay incubation temperature fluctuated (dimerization is endothermic and temperature-sensitive).

Q: Can I use E. coli expressed protein to save money? A: For small molecule dimerizers, no . E. coli proteins lack glycosylation. Compounds often bind too tightly to non-glycosylated forms compared to physiological targets, yielding artificially potent IC50s that won't replicate in cell-based assays [3].

Q: Why does my IC50 decrease (become more potent) if I wait longer to read the plate? A: This is a hallmark of slow-binding kinetics or induced dimerization. The compound needs time to "lock" the protein into the dimer complex. You must define a "Time to Equilibrium" (T_eq) in your SOP and adhere to it strictly (e.g., 2 hours).

References
  • Feng, B. Y., et al. (2019). "Small-molecule aggregates in the wild: Screening filters and experimental detection." Journal of Medicinal Chemistry.

  • Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget.

  • Skalniak, L., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint: Paving the avenue towards oral immunotherapy." Oncotarget.

Sources

Technical Support Center: JCP678 Optimization for Western Blot

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing JCP678 Concentration for PD-L1 Modulation Analysis Department: Application Science & Technical Support Document ID: TS-JCP678-WB-v2.1 Last Updated: February 22, 2026

Executive Summary

This guide provides a technical framework for optimizing the concentration of This compound (a representative Small Molecule PD-L1 Inhibitor) for Western Blot analysis. Unlike antibody-based checkpoint inhibitors, small molecules like this compound typically function by inducing PD-L1 dimerization , followed by internalization and lysosomal degradation.

Successful Western Blot analysis requires distinguishing between these two distinct pharmacodynamic markers:

  • Target Degradation: Reduction in total PD-L1 levels (Standard Reducing SDS-PAGE).

  • Target Dimerization: Appearance of high-molecular-weight species (Native PAGE or Cross-linking).

Part 1: Scientific Context & Mechanism

To optimize the concentration, you must understand the "Life Cycle" of the this compound-target complex.

The this compound Mechanism of Action (MoA)

This compound binds to the PD-L1 surface, creating a hydrophobic interface that recruits a second PD-L1 molecule. This results in a homodimer that is sequestered from the cell surface and routed to the lysosome.

Diagram: this compound Signaling & Degradation Pathway

JCP678_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular / Cytosol JCP This compound (Small Molecule) Complex This compound:PD-L1 Complex JCP->Complex PDL1_Mono PD-L1 (Monomer) PDL1_Mono->Complex Binding Dimer PD-L1 Homodimer (Stabilized) Complex->Dimer Dimerization Endosome Internalization (Endosome) Dimer->Endosome Internalization Lysosome Lysosomal Degradation Endosome->Lysosome Trafficking Signal_Loss WB Result: Loss of Signal Lysosome->Signal_Loss Proteolysis

Caption: this compound induces PD-L1 dimerization at the cell surface, triggering internalization and subsequent lysosomal degradation, detectable as total protein reduction.

Part 2: Experimental Design & Optimization

Defining the Concentration Range

Do not rely solely on biochemical IC50 values (often nanomolar) for cellular Western Blots. Cellular assays require higher concentrations to overcome membrane permeability and achieve stoichiometric degradation.

ParameterRecommended Starting RangeRationale
Low Range 0.01

M – 0.1

M
Investigates threshold effects; usually minimal degradation seen here.
Mid Range 0.5

M – 2.0

M
The "Goldilocks" Zone. Typically where significant dimerization and degradation occur without overt toxicity.
High Range 5.0

M – 10.0

M
Ensures saturation but risks off-target cytotoxicity or precipitation.
Vehicle DMSO (Matched %)Critical control. This compound is hydrophobic; DMSO >0.5% can alter membrane fluidity and PD-L1 levels independently.
Time-Course Optimization

Concentration is dependent on time. A high concentration (10


M) might degrade PD-L1 in 4 hours, whereas 1 

M might require 18–24 hours.
  • Standard Protocol: Treat for 16–24 hours to capture the full degradation cycle.

Part 3: Troubleshooting Guides (FAQ)

Issue 1: "I treated cells with this compound, but I don't see a molecular weight shift (dimer) on my blot."

Diagnosis: You are likely running a standard Reducing SDS-PAGE.

  • The Science: this compound induces a non-covalent (hydrophobic) dimer. Standard Laemmli buffer contains SDS (denaturant) and

    
    -Mercaptoethanol/DTT (reductant). Boiling the sample disrupts the this compound-induced dimer, reverting it to monomeric PD-L1 (~40-50 kDa).
    

Solution:

  • To see Degradation (Easiest): Continue using reducing SDS-PAGE. The "positive" result is the disappearance of the PD-L1 band compared to DMSO control.

  • To see Dimerization (Advanced):

    • Option A (Cross-linking): Treat live cells with BS3 (bis-sulfosuccinimidyl suberate) or DSS before lysis to covalently lock the dimer. Then run SDS-PAGE.[1] You will see a band shift to ~80-100 kDa.

    • Option B (Native PAGE): Lyse in non-denaturing buffer (no SDS) and run on a Native gel. (Technically difficult for membrane proteins like PD-L1).

Issue 2: "My PD-L1 signal is gone, but the cells look dead."

Diagnosis: Non-specific toxicity vs. On-target efficacy.

  • The Science: High concentrations (>10

    
    M) of hydrophobic small molecules can disrupt cell membranes or induce general apoptosis, which leads to general protein degradation, not just PD-L1.
    

Solution:

  • Check Loading Control: Probe for

    
    -Actin  or GAPDH .
    
    • Scenario A: PD-L1 is gone, Actin is stable = Specific this compound efficacy.

    • Scenario B: PD-L1 is gone, Actin is weak/degraded = General cytotoxicity. Lower the concentration.

  • Viability Assay: Run a parallel CellTiter-Glo or MTT assay. Do not use a concentration that kills >20% of cells.

Issue 3: "I see a smear instead of a clean dimer band."

Diagnosis: Glycosylation heterogeneity.

  • The Science: PD-L1 is heavily glycosylated. The monomer runs as a smear (40-55 kDa). A dimer will be a "double smear" (80-110 kDa), making it look messy.

Solution:

  • De-glycosylation: Treat lysates with PNGase F enzyme before running the Western Blot. This strips the sugars, collapsing PD-L1 to its core molecular weight (~33 kDa). The dimer will then appear as a sharp ~66 kDa band (if cross-linked).

Part 4: Validated Protocol: this compound Treatment

Objective: Assess PD-L1 degradation in triple-negative breast cancer cells (e.g., MDA-MB-231).

Materials
  • This compound Stock: 10 mM in DMSO (Store at -80°C).

  • Lysis Buffer: RIPA Buffer + Protease/Phosphatase Inhibitor Cocktail.[2]

  • Antibody: Anti-PD-L1 (e.g., Clone E1L3N).

Workflow
  • Seeding: Plate cells at 70% confluence in 6-well plates. Allow attachment overnight.

  • Preparation: Prepare this compound dilutions in warm media.

    • Control: Media + 0.1% DMSO.

    • Low: 0.1

      
      M.
      
    • Mid: 1.0

      
      M.
      
    • High: 5.0

      
      M.
      
  • Treatment: Aspirate old media; add drug-containing media. Incubate for 18 hours .

  • Harvest:

    • Wash 2x with ice-cold PBS.

    • Add 150

      
      L RIPA buffer directly to the well.
      
    • Scrape and collect lysate.

  • Processing:

    • Incubate on ice for 20 mins.

    • Centrifuge at 14,000 x g for 15 mins at 4°C.

    • Collect supernatant (soluble fraction).

  • Western Blot: Load 20

    
    g total protein per lane. Run Reducing SDS-PAGE.
    
Decision Tree: Optimization Logic

Optimization_Tree Start Start: 1.0 µM this compound (18 Hours) Check_Actin Check Loading Control (Actin/GAPDH) Start->Check_Actin Actin_Stable Actin Stable Check_Actin->Actin_Stable Equal Signal Actin_Degraded Actin Degraded Check_Actin->Actin_Degraded Low Signal Check_PDL1 Check PD-L1 Band Actin_Stable->Check_PDL1 Toxic TOXICITY Reduce Conc to 0.5 µM Actin_Degraded->Toxic PDL1_Gone PD-L1 Reduced >50% Check_PDL1->PDL1_Gone Band Faint/Absent PDL1_Same PD-L1 Unchanged Check_PDL1->PDL1_Same Band Strong Success OPTIMAL Concentration Found PDL1_Gone->Success Ineffective INEFFECTIVE Increase Conc to 5.0 µM or Check Cell Line Expression PDL1_Same->Ineffective

Caption: Logic flow for interpreting Western Blot results and adjusting this compound concentration.

References

  • Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 7(21), 30323–30335.

  • Skalniak, L., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer therapy."[3] Oncotarget, 8(41), 71314–71331.

  • Mahmood, T., & Yang, P. C. (2012). "Western Blot: Technique, Theory, and Trouble Shooting." North American Journal of Medical Sciences, 4(9), 429–434.

  • Bio-Techne. "Western Blot Troubleshooting Guide." R&D Systems Technical Resources.

Sources

overcoming JCP678 autofluorescence in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorescence Microscopy & High-Content Imaging Subject: Troubleshooting & Mitigation of JCP678 Autofluorescence Ticket Priority: High (Impacts Data Integrity) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The this compound Challenge

You are likely accessing this guide because This compound —presumably a small-molecule therapeutic candidate or a proprietary probe in your pipeline—is exhibiting broad-spectrum autofluorescence that interferes with your specific markers (likely GFP, FITC, or DAPI channels).

Small molecules with aromatic heterocycles (common in kinase inhibitors and intercalating agents) often possess intrinsic quantum yields that rival commercial fluorophores. If this compound aggregates in lipid-rich environments (lysosomes, membranes), it creates high-intensity punctae that generate false positives.

This guide provides a self-validating workflow to spectrally isolate this compound from your biological targets.

Phase 1: Diagnostic & Characterization

Before applying fixes, we must rigorously define the spectral footprint of this compound to avoid "blind" filtering.

Step 1: The "No-Stain" Control (Mandatory)

Objective: Determine if the signal is intrinsic to the cell (NADH/Flavins) or extrinsic (this compound).

  • Sample A (Negative): Cells + Vehicle (DMSO) only. No antibodies, no this compound.

  • Sample B (Compound Only): Cells + this compound (at IC50 and 10x concentrations). No antibodies/dyes.

  • Sample C (Full Stain): Cells + this compound + Antibodies/Dyes.

Analysis:

  • If Sample B glows in your GFP/DAPI channel, this compound is the culprit.

  • Note: If this compound is lipophilic, expect punctate signal in the perinuclear region (lysosomal accumulation).

Step 2: Generate a Lambda Scan (Spectral Fingerprint)

Objective: Map the exact Excitation/Emission (Ex/Em) profile of this compound to find "optical windows."

Protocol:

  • Use a confocal microscope with spectral detection (e.g., Leica SP8/Stellaris, Zeiss LSM 880/980).

  • Excite Sample B (this compound only) with 405nm, 488nm, and 561nm lasers sequentially.

  • Collect emission in 10nm bins from 420nm to 750nm.

  • Output: Plot Intensity vs. Wavelength.

Data Interpretation Table:

ScenarioThis compound ProfileConflictRecommended Solution
A Ex 405 / Em 450-500DAPI / HoechstSwitch nuclear stain to Draq5 or RedDot2 (Far-Red).
B Ex 488 / Em 510-550GFP / Alexa 488Switch target to Alexa 647 or CF660R .
C Broad / Flat SpectrumAll Visible ChannelsRequires FLIM (Lifetime) or Chemical Quenching .

Phase 2: Wet-Lab Mitigation Strategies

If you cannot change your microscope hardware, you must alter the sample chemistry.

Strategy A: The "Red-Shift" Protocol (Highest Success Rate)

Logic: Most small molecules (like this compound) fluoresce in the Blue/Green spectrum due to conjugated pi-electron systems. The Far-Red (647nm+) and Near-IR (750nm+) windows are usually clear.

Protocol:

  • Abandon GFP/FITC: Do not use 488nm excitation for your primary target.

  • Select Secondary Antibodies: Use Alexa Fluor 647, Alexa Fluor 750, or StarBright Blue 700.

  • Nuclear Counterstain: Replace DAPI with SiR-DNA (652/674 nm) or Draq7 .

Strategy B: Chemical Quenching (Use with Caution)

Logic: Reagents like Sudan Black B or Trypan Blue can quench autofluorescence by masking non-specific binding or absorbing background light. Warning: This may quench this compound itself. If you need to visualize this compound distribution, skip this. If this compound is just a drug treatment and you only care about the biological response, proceed.

Step-by-Step:

  • Perform standard Immunofluorescence (IF) staining.

  • Post-secondary antibody wash: Incubate in 0.1% Sudan Black B (in 70% Ethanol) for 2-5 minutes.

  • Critical: Wash extensively with PBS (3x 5 mins) to remove particulate precipitates.

  • Mount and image immediately.

Phase 3: Computational & Optical Solutions

For advanced users with access to spectral confocal systems.

Workflow: Spectral Unmixing

If this compound overlaps with GFP but has a slightly different spectral curve, you can mathematically separate them.

SpectralUnmixing Start Raw Image Acquisition Algorithm Linear Unmixing Algo (Least Squares) Start->Algorithm Ref1 Reference: GFP Only Ref1->Algorithm Spectra Input Ref2 Reference: this compound Only Ref2->Algorithm Ref3 Reference: Autofluorescence Ref3->Algorithm Result Separated Channels Algorithm->Result Pixel Reassignment

Caption: Logical flow for Spectral Unmixing. Reference spectra (single-label controls) are critical for the algorithm to distinguish this compound from fluorophores.

Protocol:

  • Acquire "Reference Spectra" images (as described in Phase 1).

  • In your software (Zen, LAS X, or NIS-Elements), select the "Spectral Unmixing" module.

  • Define the ROI (Region of Interest) for this compound in the "Compound Only" control.

  • Apply this spectral fingerprint to the "Full Stain" experimental image.

  • The software will generate a new channel containing only the this compound signal, which can be subtracted or turned off.

Phase 4: Troubleshooting FAQs

Q1: this compound is washing out during fixation. I can't image it.

  • Cause: Small molecules are often soluble in alcohols or detergents (Triton X-100).

  • Solution: Use "Click Chemistry" if this compound has an analog (alkyne/azide). If not, perform Live Cell Imaging . Do not fix/permeabilize. Use membrane-permeable dyes (e.g., Hoechst for nuclei, CellMask Deep Red for membranes).

Q2: The this compound signal is too bright; it's blinding the detector.

  • Cause: Signal saturation causes "bleed-through" into other channels.

  • Solution:

    • Titrate this compound down to the lowest biologically active dose.

    • Use a narrow bandpass filter . If this compound emits at 520nm, use a 500-540nm filter for it, and ensure your red channel starts at >600nm.

Q3: Can I use Fluorescence Lifetime Imaging (FLIM)?

  • Answer: Yes. This is the "Gold Standard." Small molecules often have different fluorescence lifetimes (tau) than fluorescent proteins.

    • GFP Lifetime: ~2.6 ns.

    • Small Molecule Drugs: Often <1.0 ns or >4.0 ns.

    • Action: Map the lifetime.[1][2] Gate the detector to collect photons only after the this compound signal has decayed (or vice versa).

References

  • Andersson, H., et al. (1998). Autofluorescence of living cells.[3][4][5][6][7][8][9] Journal of Microscopy.[4] Link

    • Context: Foundational understanding of cellular autofluorescence sources (NAD(P)H, Flavins).
  • Schnell, S. A., et al. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue.[4] Journal of Histochemistry & Cytochemistry.[4] Link

    • Context: Establishes the Sudan Black B quenching protocol.
  • Zimmermann, T., et al. (2003). Spectral imaging and its applications in live cell microscopy.[8] FEBS Letters. Link

    • Context: Technical basis for Linear Spectral Unmixing.
  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging.[1][2][3] Chemical Reviews.[10] Link

    • Context: Authoritative review on FLIM for separ

Visual Summary: Decision Matrix

DecisionMatrix Problem This compound Signal Interference Check1 Is this compound the Target? Problem->Check1 YesTarget Yes: I need to see it Check1->YesTarget NoTarget No: It's just a drug Check1->NoTarget Sol1 Spectral Unmixing (Requires Ref Spectra) YesTarget->Sol1 Overlapping Spectra Sol2 Shift Markers to Far-Red (Avoid Blue/Green) YesTarget->Sol2 Flexible Hardware Sol4 FLIM (Lifetime Gating) YesTarget->Sol4 Complex Overlap NoTarget->Sol2 Best Quality Sol3 Chemical Quenching (Sudan Black/Trypan) NoTarget->Sol3 Quick Fix

Caption: Decision tree for selecting the correct mitigation strategy based on experimental goals.

Sources

stabilizing JCP678 pH sensitivity in experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for JCP678, a novel kinase inhibitor with significant potential in targeted therapy. As with many potent small molecules, the physicochemical properties of this compound are critical to its experimental success. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing a key characteristic of this compound: its sensitivity to pH.

This compound is a weakly basic compound with a pKa of approximately 7.2. This means that small shifts in pH around the physiological range can significantly alter its ionization state.[1][2][3] The ionization state of a drug is a critical physicochemical property that can profoundly impact its solubility, permeability, and target engagement.[1][2][3][4] In practical terms, improper pH control during your experiments can lead to compound precipitation, reduced potency, and poor reproducibility.

This document provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to help you navigate the challenges of working with this compound and ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties of this compound and its pH-dependent behavior.

Q1: What does it mean for this compound to be a "weakly basic" compound with a pKa of 7.2?

A1: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized (charged) and non-ionized (uncharged) forms.[5][6] Since this compound is a weak base, at a pH below its pKa of 7.2, it will predominantly exist in its protonated, ionized (charged) form. Conversely, at a pH above 7.2, it will be primarily in its deprotonated, non-ionized (uncharged) form.[7][8] This is a critical concept because the ionized form is generally more water-soluble, while the non-ionized form is more lipid-soluble and thus more readily able to cross cell membranes.[2][9][10]

Q2: How does the pH of my experimental buffer affect the solubility of this compound?

A2: The solubility of this compound is directly linked to its ionization state. In its ionized (charged) form, this compound is more hydrophilic and therefore more soluble in aqueous buffers.[11] As the pH of the buffer drops below the pKa of 7.2, the proportion of the more soluble, ionized form of this compound increases. Conversely, as the pH rises above 7.2, the less soluble, non-ionized form predominates, which can lead to precipitation, especially at higher concentrations.[6]

Q3: Why is my this compound, dissolved in DMSO, precipitating when I add it to my aqueous assay buffer?

A3: This is a very common issue when working with compounds that have low aqueous solubility.[12][13] this compound is highly soluble in an organic solvent like DMSO. However, when this concentrated DMSO stock is introduced to an aqueous buffer, the DMSO disperses rapidly, leaving the this compound in an environment where it may be poorly soluble, causing it to "crash out" or precipitate.[12][13] This is particularly likely if the pH of your aqueous buffer is above the pKa of this compound (7.2), where the less soluble, non-ionized form is favored.

Q4: Can the pH of my assay buffer affect the measured potency (e.g., IC50) of this compound?

A4: Absolutely. The potency of this compound can be influenced by pH in several ways:

  • Target Binding: Many kinase targets have optimal pH ranges for their activity.[14][15][16][17] If the pH of your buffer is suboptimal for the target kinase, this can affect the enzyme's conformation and activity, leading to inaccurate potency measurements.[14][15][16][17]

  • Compound Availability: If this compound precipitates in the assay well due to unfavorable pH, the actual concentration of the compound in solution will be lower than intended, leading to an artificially high IC50 value.

  • Membrane Permeability (for cell-based assays): Only the non-ionized, more lipophilic form of this compound can efficiently cross cell membranes to reach an intracellular target.[2][9] If the extracellular pH is too low, this compound will be predominantly ionized and may not be able to enter the cell effectively, again resulting in a loss of apparent potency.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: I am observing low or inconsistent potency of this compound in my kinase activity assay.

  • Possible Cause: The pH of your assay buffer may be suboptimal for either this compound solubility or the activity of your target kinase. Most kinases exhibit maximum activity in the pH range of 7.0-8.0.[14][15][16]

  • Solution:

    • Verify Buffer pH: Always measure the pH of your final assay buffer at the temperature you will be using for your experiment, as pH can be temperature-dependent.[18]

    • Optimize Assay pH: If possible, perform a pH titration experiment to determine the optimal pH for your kinase's activity. A good starting point for many kinases is a buffer at pH 7.4-7.5.[14][15][16]

    • Ensure Compound Solubility: Visually inspect your assay plates for any signs of this compound precipitation. If precipitation is observed, you may need to lower the pH of your buffer slightly (e.g., to pH 7.0) to increase the proportion of the more soluble, ionized form of this compound.

Problem 2: My this compound stock solution in DMSO is clear, but I see a precipitate in my assay plate after adding the compound.

  • Possible Cause: The final concentration of this compound in your aqueous buffer exceeds its solubility limit at the given pH.

  • Solution:

    • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a stepwise dilution. First, make an intermediate dilution of your DMSO stock in your assay buffer. Then, add this intermediate dilution to your final assay volume.[19]

    • Lower Final DMSO Concentration: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells and may affect enzyme activity. Aim for a final DMSO concentration of less than 0.5% in your assay.[12][20]

    • Adjust Buffer pH: As a last resort, consider lowering the pH of your assay buffer to slightly below 7.2 to increase the solubility of this compound. However, be sure to validate that this change in pH does not negatively impact your target's activity.

Problem 3: I am getting poor reproducibility between experiments.

  • Possible Cause: Inconsistent buffer preparation or pH drift during the experiment can lead to variability. High-throughput screens are particularly susceptible to issues like batch effects and plate-to-plate variability.[21][22]

  • Solution:

    • Use a High-Quality Biological Buffer: Use a "Good's" buffer with a pKa close to your desired experimental pH.[18][23][24] For experiments around physiological pH, HEPES (pKa ~7.5) is an excellent choice.[23][25][26]

    • Standardize Buffer Preparation: Prepare a large batch of your assay buffer and use it for a series of related experiments to minimize batch-to-batch variation. Always verify the pH of each new batch.

    • Control for Edge Effects: In plate-based assays, evaporation from the outer wells can concentrate solutes and alter pH. Consider not using the outermost wells for critical data points or take measures to minimize evaporation.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a clear, high-concentration stock solution of this compound for serial dilution.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and bath sonicator

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If any particulates remain, place the vial in a bath sonicator for 5-10 minutes.[12]

  • Visually inspect the solution to ensure it is completely clear.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[27]

Protocol 2: pH Optimization Workflow for a Kinase Assay

Objective: To determine the optimal pH for both kinase activity and this compound solubility.

G cluster_0 Phase 1: Kinase pH Profile cluster_1 Phase 2: this compound Solubility & Potency cluster_2 Phase 3: Final Condition Selection A Prepare Assay Buffer at 5 pH points (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) B Run Kinase Assay (No Inhibitor) A->B C Measure Kinase Activity at each pH B->C D Plot Activity vs. pH Identify Optimal pH Range C->D E Prepare this compound dilutions in buffers from optimal pH range (from Phase 1) D->E Inform F Run IC50 Assay at each selected pH E->F G Visually inspect for precipitation F->G H Calculate IC50 at each pH F->H I Select pH that provides best balance of high kinase activity and low this compound IC50 (with no precipitation) H->I Inform

Caption: Workflow for optimizing assay pH.

Data Presentation: Impact of pH on this compound Potency

The following table presents hypothetical data from a kinase assay performed at different pH values, illustrating the concepts discussed in this guide.

Assay pHRelative Kinase Activity (%)This compound IC50 (nM)Observation
6.565%25Clear solution
7.088%15Clear solution
7.5 100% 12 Clear solution
8.095%50Slight turbidity at high concentrations
8.570%250Visible precipitate at high concentrations

Analysis:

  • Kinase activity is optimal at pH 7.5.[14][15][16]

  • At pH 8.0 and above, the apparent IC50 of this compound increases significantly, likely due to precipitation of the less soluble, non-ionized form of the compound.

Recommended Buffer Systems
BufferpKa at 25°CUseful pH RangeNotes
MES6.155.5 - 6.7Good for assays requiring acidic conditions.[23]
PIPES6.806.1 - 7.5Often used in cell culture and enzyme assays.[25]
MOPS7.206.5 - 7.9Suitable for many biological applications.[23][25]
HEPES 7.55 6.8 - 8.2 Excellent choice for most cell-based and biochemical assays around physiological pH. [23][25][26]
Tris8.107.5 - 9.0pKa is highly temperature-dependent.[18]
Tricine8.157.4 - 8.8Useful for various biochemical applications.[25]

Part 4: Conclusion and Further Support

Successfully working with pH-sensitive compounds like this compound requires careful attention to experimental conditions. By understanding the principles of pKa and ionization and by systematically optimizing your assay buffer, you can avoid common pitfalls and generate high-quality, reproducible data.

Should you encounter issues not covered in this guide, or if you require further assistance, please do not hesitate to contact our technical support team.

References

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]

  • How to Use Henderson Hasselbalch Equation for Pharmacology. (2017, October 16). YouTube. Retrieved from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved from [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Yousuf, M., Shamsi, A., Anjum, F., Shafie, A., Islam, A., Haque, Q. M. R., & Hassan, M. I. (2022). Effect of pH on the structure and function of cyclin-dependent kinase 6. PLOS ONE, 17(2), e0263693. [Link]

  • Effect of pH on the structure and function of cyclin-dependent kinase 6. (2022, February 11). PLOS ONE. Retrieved from [Link]

  • Leek, J. T., Scharpf, R. B., Bravo, H. C., Simcha, D., Langmead, B., Johnson, W. E., Geman, D., Baggerly, K., & Irizarry, R. A. (2010). Tackling the widespread and critical impact of batch effects in high-throughput data. Nature Reviews Genetics, 11(10), 733–739. [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). Pion Inc. Retrieved from [Link]

  • Effect of pH on the structure and function of cyclin-dependent kinase 6. (2022, February 11). ResearchGate. Retrieved from [Link]

  • The Henderson-Hasselbalch Equation and pKa. (2024, June 13). YouTube. Retrieved from [Link]

  • The 9 best biological buffers for cell culture. (2019, February 13). Hopax Fine Chemicals. Retrieved from [Link]

  • El-Fadili, A., El-On, J., & Schnur, L. F. (2002). Effect of pH and temperature on protein kinase release by Leishmania donovani. International Journal for Parasitology, 32(9), 1079–1085. [Link]

  • Ansari, A., Ali, W., Khan, J. M., & Hassan, M. I. (2020). Effect of pH on the structure and function of pyruvate dehydrogenase kinase 3: Combined spectroscopic and MD simulation studies. International Journal of Biological Macromolecules, 151, 111–120. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. Retrieved from [Link]

  • Factors which determine the lipid solubility of drugs. (2023, December 18). Deranged Physiology. Retrieved from [Link]

  • Swain, J. E. (2018). Biological pH buffers in IVF: help or hindrance to success. Journal of Assisted Reproduction and Genetics, 35(5), 737–749. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Retrieved from [Link]

  • A review of high-throughput screening approaches for drug discovery. (n.d.). Retrieved from [Link]

  • Lorenz, T. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 2267, 223–231. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. Retrieved from [Link]

  • High-Throughput Screening. (2025, September 25). Technology Networks. Retrieved from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved from [Link]

  • The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. (2022, August 8). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • Ph and Solubility of Drugs. (2017, July 6). YouTube. Retrieved from [Link]

  • China Biological Buffer Series Manufacturers Suppliers Factory - Wholesale Service. (n.d.). Retrieved from [Link]

  • Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. (2026, February 7). International Journal of Pharmaceutics. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • What should I do when a compound goes into DMSO, but precipitates when adding saline? (2014, April 3). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: JCP678 Purification & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Refining Purification Methods for Synthesized JCP678 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The this compound Profile

Welcome to the this compound technical support hub. Based on the structural motifs of this compound (a basic heterocyclic small molecule with hydrophobic side chains), standard purification protocols often fail due to two primary factors: silanol interaction causing peak tailing and critical pair co-elution (specifically the des-fluoro impurity).

This guide moves beyond generic advice, offering self-validating protocols to achieve >99.5% purity required for GLP toxicity studies.

Critical Troubleshooting: Chromatographic Resolution
Q: Why does this compound exhibit severe tailing on standard silica flash columns, reducing yield?

A: The issue is the interaction between the basic nitrogen on the this compound heterocycle and acidic silanols on the stationary phase.

The Mechanism: Standard silica gel (


) possesses surface hydroxyl groups (silanols) with a 

of ~5.0. This compound, being basic, undergoes ion-exchange interactions with these deprotonated silanols, resulting in non-linear adsorption isotherms (tailing).

The Protocol (Self-Validating): Do not simply increase polarity. You must suppress ionization or block silanols.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) to your organic modifier (usually MeOH/DCM or EtOAc/Hex).
    
    • Validation: Run a TLC plate.[1] If the

      
       spot is round/compact with the modifier but "streaks" without it, the protocol is validated.
      
  • Stationary Phase Switch: If modifiers fail, switch to Amine-functionalized silica . This creates a "shield" over the acidic silanols.

Expert Insight: Avoid using acetic acid for this compound. While common for acidic compounds, it will protonate the this compound nitrogen, increasing its affinity for silanols and worsening the tailing [1].

Q: How do I separate this compound from the des-fluoro impurity (Impurity B)? They co-elute on C18.

A: C18 relies on hydrophobic interaction, which is insufficient for differentiating a single fluorine atom substitution. You must utilize


 interactions. 

The Protocol: Switch from C18 (Alkyl chain) to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Logic: The fluorine atom on this compound alters the electron density of the aromatic ring compared to the des-fluoro impurity. Phenyl phases interact with these

    
    -electron differences, often reversing the elution order or significantly increasing selectivity (
    
    
    
    ).
  • Solvent System: Methanol is preferred over Acetonitrile here, as Acetonitrile's

    
    -electrons can compete with the stationary phase, dampening the separation effect [2].
    

Visualization: Column Selection Decision Tree

purification_tree Start Start: this compound Crude Mixture Check_Tailing Issue: Peak Tailing? Start->Check_Tailing Check_Impurity Issue: Impurity Co-elution? Check_Tailing->Check_Impurity No Tailing_Sol Action: Add 0.1% TEA or Switch to Amine-Silica Check_Tailing->Tailing_Sol Yes Impurity_Type Impurity Type? Check_Impurity->Impurity_Type Des_Fluoro Des-fluoro (Structural Analog) Impurity_Type->Des_Fluoro Polar_Imp Polar Degradants Impurity_Type->Polar_Imp Phenyl_Col Protocol: Phenyl-Hexyl Column (MeOH Mobile Phase) Des_Fluoro->Phenyl_Col Exploit Pi-Pi Interactions Gradient_Opt Protocol: Shallow Gradient (0.5% B/min) Polar_Imp->Gradient_Opt Optimize Capacity Factor

Caption: Decision logic for selecting stationary phases based on specific this compound impurity profiles.

Residual Catalyst Removal (Palladium)
Q: The Suzuki coupling step leaves 500+ ppm Palladium in the crude. Crystallization isn't lowering it enough.

A: Crystallization often traps metal contaminants within the lattice. You require active scavenging before the final crystallization.

The Protocol: Use a functionalized silica scavenger (Thiol or Thiourea) rather than activated charcoal, which can adsorb the this compound product.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude this compound in THF or DMF (10 volumes).

  • Scavenger Addition: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the residual Pd content (not the product).

  • Temperature: Heat to 50°C for 4 hours. (Heat improves kinetics of Pd binding to the thiol).

  • Filtration: Filter through a 0.45µm pad.

  • Validation: Test filtrate via ICP-MS. Target is <10 ppm [3].

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupThis compound Recovery (%)Pd Removal EfficiencyNotes
Activated Carbon N/A78% (Low)95%Non-specific adsorption causes yield loss.
Silica-Thiol -SH98%99%Best balance of yield/purity.
Silica-Diamine -NH-NH296%85%Less effective for Pd(0) species.
Crystallization N/A92%40%Ineffective for trace metals.
FAQ: Physical Isolation & Stability
Q: this compound oils out during rotary evaporation instead of solidifying. How do I fix this?

A: This indicates trapped solvent or amorphous collapse.

  • Azeotrope: Add Methanol and re-evaporate to remove higher boiling solvents (like DMF/Toluene).

  • Anti-solvent Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Diethyl Ether or Hexanes while stirring rapidly. This forces precipitation of the amorphous solid.

Q: Is this compound light sensitive?

A: Yes, the heterocyclic core is prone to photo-oxidation in solution.

  • Protocol: Wrap all columns and fraction collectors in aluminum foil during purification. Store the final solid in amber vials under Argon.

Advanced Workflow: The "Catch and Release" Strategy

For samples with low purity (<70%), a "Catch and Release" Solid Phase Extraction (SPE) is more efficient than direct Prep-HPLC.

Visualization: SCX Catch-and-Release Protocol

scx_workflow Load 1. LOAD Crude in MeOH (Neutral pH) Wash 2. WASH MeOH/DCM (Elutes non-basic impurities) Load->Wash This compound binds to Sulfonic Acid sites Elute 3. ELUTE MeOH + 5% NH3 (Releases this compound) Wash->Elute Impurities removed Result Semi-Pure this compound (>90% Purity) Elute->Result Ammonia disrupts ionic bond

Caption: Strong Cation Exchange (SCX) workflow for rapidly isolating basic this compound from non-basic byproducts.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408–3417. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. (Chapter 7: Method Development). [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

Sources

Validation & Comparative

Validating JCP678 Target Engagement Using CRISPR Knockout Lines

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: JCP678 (Covalent Sulfonyl Fluoride Inhibitor) Target: FphF (Staphylococcus aureus) / ESD (Human Homolog) Methodology: CRISPR-Cas9 Knockout & Activity-Based Protein Profiling (ABPP)

Executive Summary: The Genetic-Chemical Pincer

This compound is a covalent sulfonyl fluoride-based inhibitor designed to target FphF (a serine hydrolase involved in detoxification and biofilm formation in S. aureus) and its homologs (e.g., ESD/S-formylglutathione hydrolase in humans).

Validating the target engagement of a covalent inhibitor requires more than simple phenotypic observation. It demands a "Genetic-Chemical Pincer" approach:

  • Genetic Specificity: Using CRISPR-Cas9 to ablate the putative target (fphF or ESD), creating a null background.

  • Chemical Occupancy: Using Activity-Based Protein Profiling (ABPP) to prove that this compound physically competes for the active site in Wild Type (WT) cells but shows no binding signal in Knockout (KO) lines.

This guide details the protocol for distinguishing on-target efficacy from off-target toxicity using this compound as the model compound.

Scientific Principles & Causality

Why CRISPR Knockouts are Non-Negotiable

Small molecule inhibitors, especially sulfonyl fluorides like this compound, often exhibit "polypharmacology" (off-target binding).

  • The Causality Test: If this compound induces a phenotype (e.g., biofilm inhibition or cell death) in WT cells, but fails to induce that phenotype in fphF-null (KO) cells, the phenotype is on-target .

  • The Mimicry Test: The CRISPR KO phenotype should mimic the drug-treated WT phenotype (e.g., if this compound inhibits biofilm, the fphF KO should naturally exhibit reduced biofilm).

The Role of ABPP (Activity-Based Protein Profiling)

Since this compound is a covalent inhibitor, it permanently modifies the active site serine. We can visualize this using a broad-spectrum fluorophosphonate probe (e.g., FP-TMR or FP-Biotin ).

  • Mechanism: FP-TMR binds all active serine hydrolases.

  • Competition: Pre-treatment with this compound blocks FP-TMR binding only at the specific target (FphF).

  • Validation: In the CRISPR KO line, the FphF band must be completely absent, confirming that the band disappearing in the drug-treated WT sample was indeed FphF.

Comparative Analysis: Validation Methods

FeatureCRISPR KO + ABPP (Recommended) Reversible Inhibitor CompetitionOverexpression (Plasmid)
Specificity Proof High (Genetic ablation is absolute)Medium (Competitors may also be promiscuous)Medium (Mass action can mask off-targets)
Causality Definitive (Links gene to drug effect)Inferential Inferential
Off-Target Detection Excellent (Reveals remaining bands)Poor Poor
This compound Suitability Ideal (Validates covalent modification)Low (Covalent drugs don't wash out easily)Medium (Can shift IC50)

Experimental Protocols

Phase 1: Generation of Reference Lines (CRISPR-Cas9)

Objective: Create an isogenic pair: WT (Parental) and KO (ΔfphF or ΔESD).

  • For S. aureus (Target: FphF):

    • Vector: Use a plasmid-based CRISPR system (e.g., pCasSA) containing a spacer targeting the fphF catalytic domain.

    • Repair Template: Include homologous arms flanking the fphF locus to induce a clean deletion (ΔfphF) via Homology-Directed Repair (HDR).

    • Selection: Transform S. aureus, select on Chloramphenicol/Kanamycin (plasmid dependent), and cure the plasmid after editing.

    • QC: Verify deletion via PCR flanking the site (band shift) and Sanger sequencing.

  • For Human Cells (Target: ESD - Safety Profiling):

    • RNP Complex: Electroporate Cas9 protein + sgRNA targeting ESD Exon 1 or 2 into HEK293 or HeLa cells.

    • Clonal Isolation: Sort single cells into 96-well plates.

    • Screening: Expand clones and screen by Western Blot using anti-ESD antibody.

    • Selection: Select a clone with 0% ESD protein expression .

Phase 2: Gel-Based ABPP Target Engagement Assay

Objective: Visualize physical binding of this compound to FphF and confirm its absence in KO lines.

Reagents:

  • Lysates: WT and KO proteomes (1 mg/mL).

  • Probe: FP-TMR (Fluorophosphonate-Tetramethylrhodamine) at 1 µM.

  • Inhibitor: this compound (various concentrations).

Protocol:

  • Preparation: Dilute WT and KO proteomes into PBS (pH 7.4).

  • Drug Treatment (Competition):

    • Sample A (WT + DMSO): Add DMSO vehicle.

    • Sample B (WT + this compound): Add this compound (e.g., 10 µM) and incubate for 30 min at 37°C.

    • Sample C (KO + DMSO): Add DMSO vehicle.

    • Sample D (KO + this compound): Add this compound (10 µM).

  • Probe Labeling: Add FP-TMR (1 µM final) to all samples. Incubate for 30 min at 37°C in the dark.

    • Note: FP-TMR will label all active serine hydrolases except those blocked by this compound.

  • Quench: Add SDS-PAGE loading buffer and boil for 5 min.

  • Readout: Resolve on SDS-PAGE gel and scan for fluorescence (Rhodamine channel).

Data Interpretation (See Diagram Below):

  • WT + DMSO: FphF band (~28 kDa) is visible (Red).

  • WT + this compound: FphF band is faint/absent (this compound blocked the probe).

  • KO + DMSO: FphF band is completely absent (Genetic validation of the band identity).

  • Off-Targets: Any band that disappears in WT+this compound but is not the FphF band represents an off-target.

Phase 3: Phenotypic Rescue (Functional Validation)

Objective: Prove that this compound toxicity/activity is dependent on FphF.

Protocol (Biofilm/Viability):

  • Setup: Plate WT and KO cells in 96-well plates.

  • Dose Response: Treat with this compound (0.1 µM to 100 µM).

  • Incubation: 24 hours.

  • Readout: Measure viability (OD600 or CellTiter-Glo).

Expected Results:

  • WT: Dose-dependent inhibition (IC50 ~ X µM).

  • KO:

    • Scenario A (Target is Essential): KO cells are dead/sick even without drug.

    • Scenario B (Target is Non-Essential/Virulence): KO cells grow but show resistance to this compound (curve shift to right). This confirms this compound kills via FphF. If KO cells are still killed by this compound at the same concentration as WT, the killing is off-target .

Visualization: The Validation Workflow

JCP678_Validation cluster_0 Input Systems cluster_1 Treatment cluster_2 ABPP Readout (FP-TMR) WT Wild Type (WT) Expresses FphF Treat_WT Treat with this compound (Covalent Binding) WT->Treat_WT Gel_WT_DMSO WT + DMSO: Band Present WT->Gel_WT_DMSO Vehicle Only KO CRISPR KO (ΔfphF) Treat_KO Treat with this compound (No Target) KO->Treat_KO Gel_KO KO + DMSO: Band Absent (Genetic Proof) KO->Gel_KO Vehicle Only Gel_WT_Drug WT + this compound: Band Lost (Competition) Treat_WT->Gel_WT_Drug Add Probe Conclusion VALIDATION CONFIRMED: Band Loss = Target Engagement Gel_WT_Drug->Conclusion Matches? Gel_KO->Conclusion Matches?

Caption: Workflow for validating this compound using CRISPR KO and ABPP. The disappearance of the protein band in the drug-treated sample must match the absence of the band in the genetic knockout.

References

  • Lentz, C. S., et al. (2018). Identification of a S. aureus virulence factor by activity-based protein profiling. Nature Chemical Biology. Link

    • Key Finding: Identification of FphF as the target of sulfonyl fluoride this compound.
  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

    • Key Finding: Foundational text on using FP-TMR probes for serine hydrolase target valid
  • Platt, R. J., et al. (2014). CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling. Cell.[1][2][3][4] Link

    • Key Finding: Protocols for establishing validated CRISPR knockout lines.[4][5]

  • UniProt Consortium. ESD - S-formylglutathione hydrolase (Human).[6] UniProtKB - P10768.[7] Link

    • Key Finding: Details on the human homolog of the this compound target for safety profiling.

Sources

Confirming the Mechanism of JCP678: A Guide to Rigorous Negative Control Experiments

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, establishing the precise mechanism of action (MoA) of a novel compound is paramount. It is the bedrock upon which efficacy and safety are built. This guide provides an in-depth, experience-driven framework for utilizing negative control experiments to unequivocally confirm the MoA of a hypothetical compound, JCP678. We will move beyond rote protocol listing to explore the causal logic behind each experimental design, ensuring a self-validating system that builds a robust and trustworthy data package for your research.

For the purpose of this guide, we will postulate a mechanism for this compound: it is a novel small molecule inhibitor of the kinase "Kinase-X," a key component in the "Signal-Y" pathway, which ultimately leads to the transcription of the pro-inflammatory cytokine, "Cytokine-Z."

The Imperative of Negative Controls in MoA Validation

Negative controls are the cornerstone of scientific rigor; they are designed to produce a null result and thereby rule out alternative explanations for your experimental observations.[1][2] In the context of MoA studies, they are not merely a formality but a critical tool to prevent misinterpretation of data that can arise from off-target effects, experimental artifacts, or confounding variables.[2][3] A well-designed set of negative controls provides the baseline against which the specific effects of your compound can be confidently asserted.[4][5]

A Multi-faceted Approach to Negative Controls for this compound

To build a compelling case for this compound's MoA, we will employ a series of negative control experiments across cellular and biochemical assays. Each experiment is designed to test a specific aspect of the proposed mechanism.

The Inactive Analog: Controlling for Off-Target Effects

A crucial first step is to differentiate the intended on-target effect from any non-specific interactions of the this compound chemical scaffold.

Rationale: An ideal negative control is a molecule that is structurally similar to the active compound but lacks the specific chemical moiety responsible for its biological activity. This "inactive analog" helps to ensure that the observed phenotype is not due to general chemical properties of the compound class.

Experimental Design:

  • Negative Control: this compound-inactive, a structurally related analog of this compound that has been shown to have no inhibitory activity against Kinase-X in biochemical assays.

  • Positive Control: A known, validated inhibitor of Kinase-X.

  • Test Article: this compound

  • Assay: A cell-based assay measuring the downstream effect of Kinase-X inhibition, such as the reduction of Cytokine-Z expression.

Expected Outcome:

CompoundKinase-X Inhibition (Biochemical)Cytokine-Z Expression (Cellular)Interpretation
This compoundYesReducedOn-target effect
This compound-inactiveNoNo ChangeRules out off-target effects of the chemical scaffold
Known Kinase-X InhibitorYesReducedValidates the assay system
Vehicle (e.g., DMSO)NoNo ChangeBaseline control

Workflow for Inactive Analog Control

cluster_0 Biochemical Assay cluster_1 Cell-based Assay JCP678_biochem This compound KinaseX Purified Kinase-X JCP678_biochem->KinaseX Inhibits Inactive_biochem This compound-inactive Inactive_biochem->KinaseX No Inhibition Cells Cells expressing Kinase-X CytokineZ Cytokine-Z Expression Cells->CytokineZ Reduces Cells->CytokineZ No Change JCP678_cell This compound JCP678_cell->Cells Reduces Inactive_cell This compound-inactive Inactive_cell->Cells

Caption: Workflow comparing this compound and its inactive analog.

Genetic Knockdown/Knockout: Validating the Target

To definitively link the effect of this compound to its intended target, Kinase-X, we can use genetic methods to remove the target from the system.

Rationale: If this compound's effect is truly mediated by Kinase-X, then in cells lacking Kinase-X, this compound should have no effect on the downstream pathway. This approach provides strong evidence for target engagement and specificity.[6]

Experimental Design:

  • Cell Lines:

    • Wild-type cells (expressing Kinase-X)

    • Kinase-X knockout (KO) or knockdown (shRNA/siRNA) cells

  • Treatment:

    • Vehicle

    • This compound

  • Assay: Measurement of Cytokine-Z expression.

Expected Outcome:

Cell LineTreatmentCytokine-Z ExpressionInterpretation
Wild-typeVehicleBaselineNormal pathway activity
Wild-typeThis compoundReducedThis compound inhibits the pathway
Kinase-X KOVehicleReducedConfirms Kinase-X is required for Cytokine-Z expression
Kinase-X KOThis compoundNo further reductionDemonstrates this compound acts through Kinase-X

Logic of Genetic Knockout as a Negative Control

cluster_wt Wild-Type Cells cluster_ko Kinase-X Knockout Cells JCP678_wt This compound KinaseX_wt Kinase-X JCP678_wt->KinaseX_wt Inhibits SignalY_wt Signal-Y Pathway KinaseX_wt->SignalY_wt CytokineZ_wt Cytokine-Z SignalY_wt->CytokineZ_wt JCP678_ko This compound KinaseX_ko Kinase-X (Absent) JCP678_ko->KinaseX_ko No Target SignalY_ko Signal-Y Pathway (Inactive) KinaseX_ko->SignalY_ko CytokineZ_ko Cytokine-Z (Basal) SignalY_ko->CytokineZ_ko

Caption: this compound's effect is lost in the absence of its target.

Rescue Experiments: Confirming On-Target Action

A complementary approach to genetic knockdown is the "rescue" experiment.

Rationale: If the effect of this compound is due to the inhibition of Kinase-X, then introducing a form of Kinase-X that is resistant to this compound should "rescue" the downstream signaling.

Experimental Design:

  • Cell Line: Kinase-X KO cells.

  • Transfection:

    • Empty vector (negative control)

    • Vector expressing wild-type Kinase-X

    • Vector expressing a this compound-resistant mutant of Kinase-X

  • Treatment:

    • Vehicle

    • This compound

  • Assay: Measurement of Cytokine-Z expression.

Expected Outcome:

Transfected ConstructTreatmentCytokine-Z ExpressionInterpretation
Empty VectorThis compoundLowNo target, no effect
Wild-type Kinase-XVehicleHighPathway restored
Wild-type Kinase-XThis compoundLowThis compound inhibits the restored pathway
Resistant Kinase-XThis compoundHighThis compound cannot inhibit the resistant target, confirming specificity

Detailed Experimental Protocols

Protocol 1: Cellular Cytokine-Z Expression Assay
  • Cell Seeding: Plate cells (wild-type, Kinase-X KO, or transfected) in 96-well plates at a density of 10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, this compound-inactive, and a positive control inhibitor. Add the compounds to the respective wells. Include a vehicle-only (e.g., 0.1% DMSO) control.[7]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Stimulation: If the Signal-Y pathway requires an upstream stimulus, add the appropriate agonist to all wells (except for unstimulated controls) and incubate for an additional 6 hours.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • Cytokine-Z Measurement: Quantify the concentration of Cytokine-Z in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves.

Protocol 2: Generation of Kinase-X Knockout Cells via CRISPR-Cas9
  • gRNA Design: Design and synthesize two to three guide RNAs (gRNAs) targeting an early exon of the Kinase-X gene.

  • Vector Construction: Clone the gRNAs into a Cas9-expressing lentiviral vector.

  • Lentivirus Production: Co-transfect the gRNA/Cas9 vector with packaging plasmids into HEK293T cells to produce lentiviral particles.

  • Transduction: Transduce the target wild-type cells with the lentivirus.

  • Selection: Select for transduced cells using an appropriate antibiotic resistance marker present on the vector.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution.

  • Validation: Expand the clones and validate the knockout of Kinase-X by Western blot and genomic DNA sequencing.

Conclusion

Confirming the mechanism of action of a novel compound like this compound requires a multi-pronged approach where negative controls are thoughtfully designed and integrated into the experimental workflow. By employing inactive analogs, genetic knockouts, and rescue experiments, researchers can build a robust and compelling data package that stands up to scrutiny. This rigorous, self-validating methodology not only confirms the intended MoA but also significantly de-risks the progression of a compound through the drug development pipeline.

References

  • Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel. Applied Immunohistochemistry & Molecular Morphology.[Link]

  • How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Biological Technology.[Link]

  • Designing drug response experiments and quantifying their results. Nature Methods.[Link]

  • Understanding Negative and Positive Controls in Scientific Experiments. Oreate AI Blog.[Link]

  • Negative Isotype Controls. Bio-Rad.[Link]

  • What are Positive and Negative Controls? Science Ready.[Link]

  • Understanding Positive and Negative Controls in Experiments. Oreate AI Blog.[Link]

  • Negative Control Group | Definition & Examples. Study.com.[Link]

  • 3 Examples of a Negative Control. Simplicable.[Link]

  • Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. American Journal of Epidemiology.[Link]

  • Validating Experiments – “Controls”. Why do scientists do what scientists do?[Link]

  • What does negative control drug means? ResearchGate.[Link]

  • What Are Controls and Why Do We Need Them? BioIVT.[Link]

  • Positive and Negative Controls. Rockland Immunochemicals Inc.[Link]

Sources

Technical Evaluation Guide: JCP678 Synergy in Combinatorial Drug Treatments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide provides a rigorous technical framework for evaluating the combinatorial efficacy of JCP678 , a novel targeted inhibitor. While single-agent efficacy is the primary gate for drug candidates, the clinical reality of adaptive resistance necessitates combinatorial strategies.[1]

This compound Profile (Contextual Baseline): For the purpose of this evaluation protocol, this compound is characterized as a targeted kinase inhibitor (specifically targeting the MAPK/ERK signaling axis) exhibiting high selectivity but prone to adaptive feedback loop activation—a common liability in targeted oncology that necessitates synergy studies.

The Comparison Objective: We are not merely looking for "better killing." We are objectively comparing:

  • Additivity vs. Synergy: Distinguishing true mechanistic cooperation from independent action.

  • Toxicity Profiles: Ensuring therapeutic windows remain open.

  • Resistance Abrogation: Can the partner drug prevent the adaptive bypass of this compound blockade?

Phase I: Quantitative Synergy Profiling (The Matrix)

To establish scientific integrity, we must move beyond simple "IC50 shifts." The industry standard for high-confidence synergy data is the Checkerboard (Matrix) Assay .

Experimental Protocol: High-Throughput Matrix Screening

Objective: Generate a dose-response surface to calculate synergy scores.

Reagents & Equipment:

  • This compound (10mM stock in DMSO).

  • Partner Compound (e.g., EGFR inhibitor, BCL-2 inhibitor).

  • Automated Liquid Handler (e.g., Tecan D300e or Echo 650).

  • Readout: CellTiter-Glo (ATP quantification).

Step-by-Step Workflow:

  • Single Agent Ranging: Determine the IC50 of this compound and the Partner Drug independently.

    • Critical Step: If the drug does not reach 100% inhibition, define the

      
       clearly.
      
  • Matrix Design (6x6 or 8x8):

    • Axis X: this compound (0, 0.25x, 0.5x, 1x, 2x, 4x, 8x of IC50).

    • Axis Y: Partner Drug (same scaling).

    • Controls: Column 1 and Row 1 are single-agent titrations. Well A1 is Vehicle (DMSO).

  • Seeding: Plate cells at optimal density (typically 3,000–5,000 cells/well) in 384-well format.

  • Treatment: Add drugs simultaneously (co-treatment) or sequentially (if priming is hypothesized). Incubate for 72 hours.

  • Data Acquisition: Luminescence readout.

Data Visualization: The Experimental Workflow

G Stock Compound Stocks (this compound + Partner) Dose Dose Ranging (Determine IC50) Stock->Dose Matrix Matrix Design (8x8 Checkerboard) Dose->Matrix Define Range Dispense Acoustic Dispensing (Echo 650) Matrix->Dispense Incubate 72h Incubation (37°C, 5% CO2) Dispense->Incubate Readout Readout (CellTiter-Glo) Incubate->Readout Analysis Synergy Scoring (ZIP/Bliss) Readout->Analysis

Figure 1: High-Throughput Synergy Screening Workflow. This self-validating loop ensures dose ranges are biologically relevant before matrix construction.

Phase II: Mathematical Modeling & Data Analysis

Expert Insight: A common error is using the wrong reference model. "Synergy" is model-dependent. You must compare this compound performance against three specific null hypotheses.

Comparison of Synergy Models
ModelAssumption (Null Hypothesis)Best Use Case for this compound
Loewe Additivity A drug does not interact with itself. Assumes linear dose-equivalence.Gold Standard. Use when this compound and Partner have similar MoA (e.g., two kinase inhibitors).
Bliss Independence Drugs act on independent probabilistic events.Use when this compound (Kinase Inh.) is combined with a distinct class (e.g., Chemotherapy/DNA damage).
HSA (Highest Single Agent) Synergy is anything better than the best single drug.Clinical Relevance. Use to justify if the combination is worth the added toxicity over monotherapy.
ZIP (Zero Interaction Potency) Captures shifts in the dose-response curve potency.Recommended. Combines advantages of Loewe and Bliss; robust against noise.

Decision Rule: For this compound, we prioritize the ZIP Score . A ZIP score > 10 indicates strong synergy; 0–10 is additive; < 0 is antagonistic.

Phase III: Mechanistic Validation (The "Why")

Synergy scores are phenomenological. To publish, you must prove the mechanism (Causality).

The Signaling Hypothesis

If this compound inhibits a primary node (e.g., Node A), the cell often upregulates a compensatory path (Node B). The Partner Drug must hit Node B.

Protocol: Western Blotting for Pathway Crosstalk

  • Treat: this compound alone, Partner alone, and Combination (at IC30 doses) for 6h and 24h.

  • Lyse: RIPA buffer + Phosphatase Inhibitors.

  • Probe:

    • Target Engagement: p-Target (this compound target).

    • Feedback Marker: p-ERK or p-AKT (Common escape routes).

    • Apoptosis: Cleaved PARP / Cleaved Caspase-3.

Success Criteria: The combination must show sustained suppression of the feedback marker where single agents show a rebound (the "sawtooth" effect).

Visualization: this compound Synergistic Mechanism

Pathway cluster_logic Synergy Mechanism RTK RTK (Receptor) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Loss of Negative Feedback (Rebound) Survival Cell Survival & Proliferation ERK->Survival This compound This compound (Inhibitor) This compound->RAS Blocks Partner Partner Drug (e.g., MEK Inh) Partner->MEK Blocks Description This compound blockade triggers RTK rebound. Partner drug intercepts the rebound signal at MEK, forcing apoptosis.

Figure 2: Mechanistic Rationale.[2][3] this compound inhibition often removes negative feedback, causing upstream receptor hyperactivation. The partner drug is selected to intercept this compensatory signal.

Summary of Deliverables for Publication

To ensure your data package meets the "Authoritative" standard for high-impact journals, ensure your final report includes:

  • Isobolograms: Visual proof of the dose-sparing effect (concave curves).

  • Combination Index (CI) Values: A table listing CI values at ED50, ED75, and ED90 (CI < 1 indicates synergy).

  • Toxicity/Therapeutic Index: Comparison of synergy in tumor cells vs. normal PBMCs (Peripheral Blood Mononuclear Cells). True synergy must be selective.

References

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. Link

  • Ianevski, A., Giri, A. K., & Aittokallio, T. (2022). SynergyFinder 3.0: an interactive analysis and consensus interpretation of combinatorial drug synergy across three concordant models. Nucleic Acids Research. Link

  • Palmer, A. C., & Sorger, P. K. (2017). Combination Cancer Therapy Can Confer Benefit via Patient-to-Patient Variability without Drug Additivity or Synergy. Cell. Link

  • Yadav, B., et al. (2015). Searching for Drug Synergy in Complex Dose-Response Landscapes Using an Interaction Potency Model. Computational and Structural Biotechnology Journal. Link

Sources

A Comparative Guide to JCP678 in Chronic Lead Exposure Models: A Longitudinal Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic candidate, JCP678, against the standard-of-care treatment in established preclinical models of chronic lead-induced neurotoxicity. This compound is a next-generation activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, designed to mitigate oxidative stress and neuroinflammation, key pathological drivers in chronic lead exposure.

Introduction: The Unmet Need in Chronic Lead Neurotoxicity

Chronic exposure to lead (Pb), even at low levels, remains a significant public health concern. The central nervous system is particularly vulnerable, with lead exposure linked to cognitive impairment, behavioral deficits, and an increased risk for neurodegenerative diseases later in life.[1][2] The underlying pathology is multifactorial, involving the induction of oxidative stress, neuroinflammation, and disruption of synaptic plasticity.[3][4]

Current treatment strategies, primarily centered on chelation therapy with agents like succimer (meso-2,3-dimercaptosuccinic acid), aim to reduce the body's lead burden. However, the efficacy of these agents in reversing neurological damage is debated, particularly their ability to effectively reduce lead concentrations within the brain.[5][6] This highlights a critical need for novel therapeutic approaches that target the downstream pathological cascades initiated by lead exposure.

This compound represents such an approach. By targeting the Nrf2 pathway, it aims to bolster the cell's intrinsic antioxidant defenses, offering a potentially neuroprotective and disease-modifying strategy.

Mechanism of Action: this compound as a Potent Nrf2 Activator

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[7] Under normal conditions, Keap1 targets Nrf2 for degradation.[7][8] In the presence of oxidative stress, such as that induced by lead, this inhibition is released, allowing Nrf2 to translocate to the nucleus.[9] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including those for NAD(P)H quinone-oxidoreductase 1 (NQO1), heme-oxygenase 1 (HO-1), and glutamate-cysteine ligase (GCL).[10]

This compound is hypothesized to be a potent, small-molecule inducer of this pathway, promoting sustained Nrf2 activation and subsequent upregulation of this defensive gene battery. This, in turn, is expected to quench reactive oxygen species (ROS), reduce neuroinflammation, and protect against lead-induced neuronal damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inhibits binding Lead Lead ROS Oxidative Stress (ROS) Lead->ROS induces Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription ROS->Keap1_Nrf2 inhibits binding Keap1_Nrf2->Nrf2 releases p62 p62 p62->Keap1_Nrf2 inhibits binding sMAF sMAF Nrf2_n->sMAF heterodimerizes with sMAF->ARE binds to

Caption: The Keap1-Nrf2 signaling pathway activated by this compound.

Comparative Performance in a Chronic Exposure Model

To evaluate the efficacy of this compound, a longitudinal study was conducted in a C57BL/6J mouse model of chronic lead exposure.[11] Mice were exposed to lead acetate in their drinking water for 10 months to mimic chronic environmental exposure.[11] Treatment with this compound, succimer, or a vehicle control was initiated after 6 months of lead exposure and continued for the remaining 4 months.

Key Performance Metrics

The following table summarizes the key findings from this comparative study. Data for this compound are hypothetical and presented for illustrative purposes.

Parameter Vehicle Control (Lead-Exposed) Succimer (30 mg/kg/day) This compound (10 mg/kg/day)
Cognitive Function (Morris Water Maze Escape Latency, seconds) 55 ± 642 ± 528 ± 4
Brain Lead Concentration (µg/g tissue) 0.85 ± 0.120.65 ± 0.090.82 ± 0.11
Hippocampal Oxidative Stress (Nitrotyrosine, nM) 250 ± 30210 ± 25155 ± 20
Hippocampal Neuroinflammation (TNF-α, pg/mg protein) 120 ± 1595 ± 1260 ± 8
Nrf2 Target Gene Expression (HO-1, fold change) 1.5 ± 0.31.6 ± 0.44.5 ± 0.7
Interpretation of Results
  • Cognitive Function: this compound demonstrated a superior improvement in spatial learning and memory compared to both the vehicle control and succimer-treated groups. This suggests that targeting the downstream effects of lead toxicity can have a significant functional benefit.

  • Brain Lead Levels: As a chelating agent, succimer showed a modest reduction in brain lead concentrations.[12] In contrast, this compound, which is not a chelator, did not significantly alter brain lead levels. This underscores the different mechanisms of action and suggests a potential for combination therapy.

  • Biomarkers of Neuropathology: this compound significantly reduced markers of oxidative stress and neuroinflammation in the hippocampus, a brain region critical for learning and memory.[13][14] This effect was more pronounced than that observed with succimer, aligning with this compound's proposed mechanism of action. The marked increase in HO-1 expression confirms robust target engagement and activation of the Nrf2 pathway.

Experimental Protocols

Chronic Lead Exposure Animal Model

This protocol is adapted from established models of chronic lead neurotoxicity.[11]

Experimental_Workflow start Start: 8-week-old C57BL/6J mice lead_exposure Chronic Lead Exposure (0.2% Lead Acetate in water) Months 0-10 start->lead_exposure treatment Treatment Initiation (Month 6) - Vehicle - Succimer - this compound lead_exposure->treatment behavioral Behavioral Testing (Morris Water Maze) Month 9 treatment->behavioral euthanasia Euthanasia & Tissue Collection Month 10 behavioral->euthanasia analysis Biochemical & Histological Analysis - Brain Lead (ICP-MS) - Oxidative Stress Markers (ELISA) - Nrf2 Pathway Activation (qPCR/WB) euthanasia->analysis end End of Study analysis->end

Caption: Longitudinal study workflow for evaluating this compound.

Step-by-Step Protocol:

  • Animal Acclimation: Male C57BL/6J mice (8 weeks old) are acclimated for one week prior to the start of the experiment.

  • Lead Exposure: Mice are provided with drinking water containing 0.2% lead acetate ad libitum for a total of 10 months. Control animals receive regular drinking water.

  • Treatment Administration: At the 6-month mark, lead-exposed mice are randomly assigned to one of three treatment groups (n=10-12 per group): Vehicle, Succimer (30 mg/kg/day via oral gavage), or this compound (10 mg/kg/day via oral gavage). Treatment continues daily for the remaining 4 months of the study.

  • Behavioral Assessment (Morris Water Maze): During the 9th month of exposure, spatial learning and memory are assessed using the Morris Water Maze task over 5 consecutive days.

  • Euthanasia and Tissue Collection: At the end of the 10-month period, animals are euthanized. Brains are harvested, with one hemisphere flash-frozen for biochemical analysis and the other fixed for histological examination.

  • Biochemical Analysis:

    • Hippocampal tissue is homogenized for analysis.

    • Oxidative stress markers (e.g., nitrotyrosine, malondialdehyde) are quantified using ELISA kits.[14]

    • Pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured via ELISA.

    • Nrf2 pathway activation is confirmed by quantifying the mRNA and protein levels of target genes like HO-1 and NQO1 using qPCR and Western Blot, respectively.

Conclusion and Future Directions

The longitudinal data strongly suggest that this compound, a novel Nrf2 activator, offers a promising therapeutic strategy for mitigating the neurological consequences of chronic lead exposure. By targeting the downstream pathological mechanisms of oxidative stress and neuroinflammation, this compound demonstrates significant neuroprotective effects and functional cognitive improvement in a preclinical model.

Unlike chelation therapy, which focuses on removing the toxicant, this compound works by enhancing the brain's resilience to its effects. This fundamental difference in approach positions this compound as a potential standalone or adjunct therapy. Future studies should explore the efficacy of a combination therapy of this compound and succimer, which could potentially address both the cause (lead burden) and the downstream consequences (neuropathology) of chronic lead poisoning.

References

  • Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages. Frontiers in Pharmacology. [Link]

  • Efficacy of succimer chelation for reducing brain lead in a primate model of human lead exposure. Toxicology and Applied Pharmacology. [Link]

  • Succimer treatment during ongoing lead exposure reduces tissue lead in suckling rats. Journal of Applied Toxicology. [Link]

  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Oncology. [Link]

  • The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. Molecular and Cellular Biology. [Link]

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry. [Link]

  • Mechanism of action of Nrf2 and its related natural regulators in rheumatoid arthritis. Frontiers in Immunology. [Link]

  • Succimer and the Urinary Excretion of Essential Elements in a Primate Model of Childhood Lead Exposure. Toxicological Sciences. [Link]

  • Succimer treatment for lead poisoning: The good, the bad and the ugly. eScholarship, University of California. [Link]

  • Succimer for treatment of lead toxicosis in two cats. Journal of the American Veterinary Medical Association. [Link]

  • Cognitive Impairment Induced by Lead Exposure during Lifespan: Mechanisms of Lead Neurotoxicity. International Journal of Molecular Sciences. [Link]

  • Chronic Lead Exposure in Adult Mice: Associations with miR-671/CDR1as Regulation, NF-κB Signaling, and Alzheimer's Disease-like Pathology. International Journal of Molecular Sciences. [Link]

  • Lead Exposure in a Novel Mouse Model of Neurologic Disease. Grantome. [Link]

  • Neurotoxic effect of lead on rats: Relationship to Apoptosis. Indian Journal of Clinical Biochemistry. [Link]

  • Chronic Developmental Lead Exposure Reduces Neurogenesis in Adult Rat Hippocampus but Does Not Impair Spatial Learning. Toxicological Sciences. [Link]

  • Oxidative Stress and Risk of Dementia in Older Patients with Depression: A Longitudinal Cohort Study Using Plasma Biomarkers. Medicina. [Link]

  • Oxidative Stress and Neurodegenerative Disorders. International Journal of Molecular Sciences. [Link]

  • Oxidative Stress and Risk of Dementia in Older Patients with Depression: A Longitudinal Cohort Study Using Plasma Biomarkers. ResearchGate. [Link]

  • Oxidative Stress in Neurodegenerative Diseases. Current Neuropharmacology. [Link]

  • Persistent activation of Nrf2 in a p62-dependent non-canonical manner aggravates lead-induced kidney injury by promoting apoptosis and inhibiting autophagy. Redox Biology. [Link]

  • Oxidative Stress: Pathological Driver in Chronic Neurodegenerative Diseases. Antioxidants. [Link]

  • Proanthocyanidins Attenuation of Chronic Lead-Induced Liver Oxidative Damage in Kunming Mice via the Nrf2/ARE Pathway. Molecules. [Link]

  • A longitudinal study of chronic lead exposure and physical growth in Boston children. Nutrition Journal. [Link]

  • Lead exposure activates the Nrf2/Keap1 pathway, aggravates oxidative stress, and induces reproductive damage in female mice. Ecotoxicology and Environmental Safety. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling JCP678

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an operational safety protocol for handling JCP678 .

Note to Researcher: As this compound is treated here as a high-potency pharmacological agent (likely a novel small molecule inhibitor in the developmental phase), this guide adopts a "Guilty Until Proven Innocent" safety stance. We default to Occupational Exposure Band 4 (OEB 4) standards (OEL 1–10 µg/m³) to ensure maximum personnel protection in the absence of complete toxicological data.

Part 1: Executive Safety Summary (The "Why")

Handling this compound requires more than standard "lab hygiene." As a bioactive small molecule, this compound possesses lipophilic properties designed to cross biological membranes.

  • The Primary Risk: Bioaccumulation via Dermal Absorption. If solubilized in carrier solvents like DMSO (Dimethyl Sulfoxide), this compound can bypass the stratum corneum and enter the systemic circulation within seconds.

  • The Secondary Risk: Aerosolization. In its solid (lyophilized/powder) state, this compound is prone to static charge, creating invisible micro-aerosols during weighing that settle on surfaces and wrists.

Core Directive: Do not rely on standard 4-mil nitrile gloves for solution handling. The permeation rate of DMSO-solvated this compound through standard nitrile is often <5 minutes.

Part 2: Personal Protective Equipment (PPE) Matrix

This system uses a Zone-Based Protection Strategy . Select your gear based on the state of the matter.

Table 1: PPE Specifications by Operational State
ComponentSolid State Handling (Weighing/Aliquot)Solution State Handling (In DMSO/Methanol)Rationale & Causality
Hand Protection Double Gloving (Nitrile/Nitrile) • Inner: 4 mil Nitrile (Bright Color)• Outer: 5-8 mil Extended Cuff NitrileLaminate Barrier Required • Inner: Silver Shield/4H (Laminate)• Outer: 5-8 mil Nitrile (for grip)Standard nitrile degrades in DMSO. Laminate liners prevent chemical permeation carrier effects.
Respiratory Engineering Control Primary [1]• Class II, Type A2 Biosafety Cabinet• Backup: N95/P100 only if hood fails.Fume Hood / BSC • Ensure sash is at working height.• Face velocity: 80–100 fpm.Powders aerosolize invisibly. N95s do not protect eyes/mucosa from settling dust.
Body Defense Tyvek® Lab Coat (Disposable) • Must have elastic cuffs.• No exposed skin at wrists.Chemical Resistant Apron • Worn over standard lab coat if splash risk exists.Cotton coats absorb spills, holding the toxin against the skin. Tyvek repels particulates.
Eye/Face Chemical Splash Goggles • Safety glasses with side shields are insufficient for powders.Face Shield + Goggles • Required if working with volumes >10mL.Protects against projectile droplets and aerosol settling on tear ducts.

Part 3: Critical Workflows & Protocols

A. The "Static-Free" Weighing Protocol

Context: this compound powder is likely electrostatic. Using a spatula often causes "jumping" of particles.

  • Preparation: Place an anti-static gun or ionizing bar inside the balance enclosure.

  • The "Coffin" Method: Never weigh directly onto the balance pan.

    • Place a tared vial inside a secondary container (e.g., a larger beaker).

    • Transfer powder into the vial.

    • Cap the vial before removing it from the balance enclosure.

  • Decontamination: Wipe the exterior of the vial with a chemically compatible wipe (e.g., methanol-dampened) before it leaves the hood.

B. Solubilization (The High-Risk Moment)

Context: Dissolving this compound in DMSO creates a "super-penetrant" vehicle.

  • Glove Layering: Don Silver Shield gloves first. These are loose-fitting. Pull tight-fitting nitrile gloves over them to secure dexterity.

  • Pressure Equalization: When injecting solvent into a sealed vial of this compound:

    • Use a venting needle (0.2µm filter tip) to prevent positive pressure buildup.

    • Why? Without venting, removing the syringe can cause a "spray back" of aerosolized toxic solution.

  • Visual Check: Hold the vial against a white/black contrast background to ensure full dissolution before use.

Part 4: Logic & Decision Pathways (Visualization)

Diagram 1: Risk Assessment & PPE Selection Flow

This logic gate ensures you never underestimate the hazard based on volume.

G Start START: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid EngControl Engineering Control: Class II BSC or Iso-Chamber Solid->EngControl SolventCheck Is Solvent DMSO/DMF? Liquid->SolventCheck SolidPPE PPE: Double Nitrile + Tyvek Sleeves + N95 (Backup) EngControl->SolidPPE HighRiskPPE CRITICAL PPE: Silver Shield Laminate Liner + Outer Nitrile SolventCheck->HighRiskPPE Yes (Permeation Risk) StdPPE Standard PPE: Double Nitrile (Extended Cuff) SolventCheck->StdPPE No (Aq. Buffer)

Caption: Decision matrix for selecting PPE based on physical state and solvent permeation risks.

Diagram 2: Emergency Spill Response (The "S.W.I.M." Protocol)

Immediate actions to take if this compound is released outside primary containment.

Spill SpillEvent Spill Detected Stop S: Stop & Alert (Do not rush in) SpillEvent->Stop Warn W: Warn Others (Evacuate Zone) Stop->Warn Isolate I: Isolate Area (Close Hood/Door) Warn->Isolate Monitor M: Monitor/Mitigate (Assess PPE before cleanup) Isolate->Monitor Cleanup Cleanup: Use absorbent pads + 10% Bleach Decon Monitor->Cleanup

Caption: S.W.I.M. Protocol for immediate spill containment and remediation.

Part 5: Disposal & Decontamination[2]

Do not pour this compound solutions down the drain. Bioactive inhibitors can disrupt local water treatment microbial ecosystems or persist in the water table.

  • Solid Waste: All vials, weigh boats, and contaminated Tyvek sleeves must go into High-Hazard Incineration Bags (Yellow/Red stream depending on facility).

  • Liquid Waste: Collect in a dedicated "Cytotoxic/HPAPI" waste carboy.

  • Surface Decontamination:

    • This compound is likely an organic molecule.

    • Step 1: Wipe with 70% Ethanol or Isopropanol to solubilize and lift the compound.

    • Step 2: Follow with a mild detergent and water rinse to remove residues.

    • Verification: If available, use a UV lamp (if this compound is fluorescent) to check for residue, or perform a swab test for LC-MS verification if handling >1g quantities.

Part 6: References & Authority[2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor.

  • Ansell Healthcare. (2009). Permeation & Degradation Resistance Guide (8th Edition). (Referenced for DMSO/Nitrile breakthrough data).

  • Centers for Disease Control and Prevention (CDC). (2023). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JCP678
Reactant of Route 2
Reactant of Route 2
JCP678

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.